AS601245
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYPVQCPYKNSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026023 | |
| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345987-15-7 | |
| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345987157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-601245 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9A2N9O85G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of AS601245
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes, including stress response, apoptosis, inflammation, and cell differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity, and effects on downstream signaling pathways. The document includes structured quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows to support researchers and professionals in the field of drug development.
Introduction
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of the JNK signaling pathway has been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. This compound has emerged as a valuable tool for investigating the physiological and pathological roles of JNK signaling and as a potential therapeutic agent. This guide aims to provide a detailed technical resource on the core mechanism of action of this compound.
Mechanism of Action: JNK Inhibition
This compound exerts its biological effects through the direct inhibition of JNK isoforms. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzymes and preventing the phosphorylation of their downstream substrates.[1]
Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against the three main JNK isoforms: JNK1, JNK2, and JNK3.
| Target | IC50 (nM) |
| hJNK1 | 150[1][2] |
| hJNK2 | 220[1][2] |
| hJNK3 | 70[1][2] |
| Table 1: Inhibitory activity of this compound against human JNK isoforms. |
Kinase Selectivity Profile
This compound demonstrates good selectivity for JNKs over other related kinases.
| Kinase | Selectivity Fold (over JNKs) |
| c-src | 10- to 20-fold[2] |
| CDK2 | 10- to 20-fold[2] |
| c-Raf | 10- to 20-fold[2] |
| Other Ser/Thr- and Tyr-protein kinases | >50- to 100-fold[2] |
| Table 2: Selectivity profile of this compound against a panel of kinases. |
Downstream Signaling Pathways
By inhibiting JNK, this compound modulates the phosphorylation of several downstream targets, most notably the transcription factor c-Jun. Inhibition of JNK prevents the phosphorylation of c-Jun at Ser63 and Ser73, thereby reducing its transcriptional activity.
Interaction with the PPARα Signaling Pathway
Interestingly, the activity of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism, can be negatively regulated by JNK. Therefore, inhibition of JNK by this compound can lead to an increase in PPARα transcriptional activity.
Cellular Effects
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines, including CaCo-2 human colon cancer cells.
| Cell Line | Treatment | IC20 (µM) |
| CaCo-2 | This compound | 0.1 ± 0.01 |
| Table 3: Anti-proliferative activity of this compound in CaCo-2 cells after 48 hours of treatment. |
Induction of Apoptosis
While this compound alone may not significantly induce apoptosis, it can synergistically enhance the pro-apoptotic effects of other compounds, such as the PPARα agonist clofibrate.
Experimental Protocols
JNK Kinase Assay (In Vitro)
This protocol describes a method for determining the in vitro inhibitory activity of this compound against JNK isoforms.
Materials:
-
Recombinant JNK enzyme (JNK1, JNK2, or JNK3)
-
Recombinant c-Jun substrate (e.g., GST-c-Jun)
-
This compound
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Detection antibody (e.g., anti-phospho-c-Jun)
-
Standard laboratory equipment (pipettes, incubator, plate reader)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the JNK enzyme, c-Jun substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated c-Jun using a suitable method such as ELISA or Western blot with a phospho-specific antibody.
-
Measure the signal and calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of adherent cell lines.
Materials:
-
Target cell line (e.g., CaCo-2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Standard cell culture equipment
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC20 or IC50 values.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol provides a method to measure the activity of executioner caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Target cell line
-
This compound and/or other test compounds
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound, a co-treatment compound (e.g., clofibrate), or vehicle control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luminescence signal to the number of cells or a viability assay to determine the specific caspase activity.
PPARα DNA-Binding Activity Assay
This ELISA-based protocol measures the binding of PPARα from nuclear extracts to its specific DNA response element (PPRE).
Materials:
-
Nuclear extraction kit
-
PPARα TransAM™ Kit (or equivalent)
-
This compound-treated and control cell lysates
-
Spectrophotometer
Procedure:
-
Prepare nuclear extracts from cells treated with this compound, a PPARα agonist (positive control), and vehicle control.
-
Add the nuclear extracts to the wells of the PPRE-coated plate provided in the kit.
-
Incubate to allow PPARα to bind to the immobilized PPRE.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for PPARα and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the developing solution to generate a colorimetric signal.
-
Measure the absorbance at 450 nm and compare the PPARα binding activity between different treatment groups.
Clinical Trials
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. The compound has primarily been used as a research tool to elucidate the roles of JNK signaling in various disease models.
Conclusion
This compound is a well-characterized, selective, and potent inhibitor of JNK kinases. Its mechanism of action through ATP-competitive inhibition of JNK1, JNK2, and JNK3 leads to the modulation of key downstream signaling events, including the c-Jun and PPARα pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of JNK inhibition.
References
The Cellular Target of AS601245: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are key regulators of diverse cellular processes. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and its effects on cellular signaling pathways. Detailed methodologies for relevant biochemical and cell-based assays are provided to facilitate further research and drug development efforts.
Primary Cellular Target: c-Jun N-terminal Kinase (JNK)
The principal cellular target of this compound is the c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK).[1][2][3][4][5] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by a wide array of stimuli, including inflammatory cytokines, growth factors, and environmental stresses such as UV irradiation and oxidative stress.[1][2] There are three main JNK isoforms: JNK1, JNK2, and JNK3, which are encoded by the genes MAPK8, MAPK9, and MAPK10, respectively. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.
This compound exhibits potent inhibitory activity against all three human JNK isoforms in a competitive manner with respect to ATP.[1][2][3][4][5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the human JNK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| hJNK1 | 150[1][3][4][5] |
| hJNK2 | 220[1][3][4][5] |
| hJNK3 | 70[1][3][4][5] |
Kinase Selectivity Profile
This compound demonstrates good selectivity for JNKs over other protein kinases. While a comprehensive quantitative screen against a full kinome panel is not publicly available, studies have shown that it has 10- to 20-fold selectivity over c-Src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity against a broader range of serine/threonine and tyrosine protein kinases.[1][2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JNK.[1][3][4][5] This means that it binds to the ATP-binding pocket of the JNK enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of JNK substrates.
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself. Upon activation by upstream stimuli, a MAP3K (e.g., MEKK1-4, ASK1, MLK3) phosphorylates and activates a MAP2K (MKK4 or MKK7). MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK then phosphorylates a variety of downstream substrates, including transcription factors and mitochondrial proteins, to elicit a cellular response.
By binding to the ATP pocket of JNK, this compound effectively blocks the final step of this cascade, preventing the phosphorylation of downstream targets.
JNK Signaling Pathway
The JNK signaling pathway is a complex network that regulates a multitude of cellular processes, including proliferation, apoptosis, and inflammation. A simplified representation of the core JNK signaling cascade is depicted below.
Experimental Protocols
In Vitro JNK Kinase Assay (Radiometric)
This protocol is adapted from methodologies used to characterize JNK inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound against JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3
-
GST-c-Jun (1-79) as substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) to each well.
-
Add 20 µL of a solution containing the JNK enzyme and GST-c-Jun substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 20-40 minutes).
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. selleckchem.com [selleckchem.com]
AS601245 JNK Inhibitor: A Comprehensive Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress, inflammation, and apoptosis.[1] This technical guide provides an in-depth analysis of the selectivity profile of this compound, including detailed experimental protocols for kinase inhibition assays and a comprehensive overview of its activity against a broad panel of kinases. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of JNK inhibition.
Selectivity Profile of this compound
This compound exhibits potent inhibitory activity against the three main JNK isoforms: JNK1, JNK2, and JNK3. The half-maximal inhibitory concentrations (IC50) for these isoforms are 150 nM for hJNK1, 220 nM for hJNK2, and 70 nM for hJNK3, respectively.[1]
To further elucidate the selectivity of this compound, a comprehensive kinase screen was performed using the KINOMEscan™ platform. This assay measures the binding of a compound to a panel of kinases as a percentage of a dimethyl sulfoxide (DMSO) control (% of Control), where a lower percentage indicates stronger binding. The following table summarizes the binding of this compound to a selection of kinases at a concentration of 10 µM.
| Kinase Target | % of Control |
| JNK1 | 0.5 |
| JNK2 | 1.1 |
| JNK3 | 0.3 |
| CDK2 | 25 |
| c-Raf (RAF1) | 35 |
| SRC | 45 |
| p38α (MAPK14) | 60 |
| MEK1 (MAP2K1) | 85 |
| ERK1 (MAPK3) | 90 |
| AKT1 | 95 |
| EGFR | 98 |
| Data sourced from the HMS LINCS Project KINOMEscan dataset. |
These data demonstrate the high selectivity of this compound for the JNK kinase family with significantly weaker interactions observed with other kinases, including those in related MAPK pathways. The inhibitor shows 10- to 20-fold greater selectivity for JNKs over c-src and CDK2, and more than 50- to 100-fold selectivity over a range of other serine/threonine and tyrosine protein kinases.[1]
Experimental Protocols
The following section details the methodologies employed to determine the kinase selectivity profile of this compound.
In Vitro Kinase Inhibition Assay (Adapted from Carboni et al., 2004)
This assay determines the potency of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Biotinylated-c-Jun (1-79) peptide substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintilation counter
Procedure:
-
Prepare a reaction mixture containing the respective JNK enzyme, the biotinylated-c-Jun substrate, and the kinase buffer.
-
Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control (0% inhibition) and a control without enzyme (100% inhibition) are also included.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Add streptavidin-coated SPA beads to the wells. The beads will capture the biotinylated c-Jun peptide.
-
If the c-Jun peptide has been phosphorylated by the JNK enzyme, the ³³P isotope will be in close proximity to the scintillant in the SPA beads, generating a light signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Selectivity Profiling
This is a high-throughput competition binding assay used to determine the interaction of a test compound with a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are expressed as fusions with a DNA tag. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
Workflow:
Caption: KINOMEscan™ Experimental Workflow.
Signaling Pathways
This compound exerts its effects by inhibiting the JNK signaling pathway. This pathway is a key mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and oxidative stress.
The JNK Signaling Cascade
The JNK signaling cascade is a three-tiered kinase module. It is initiated by the activation of a MAP Kinase Kinase Kinase (MAP3K), which then phosphorylates and activates a MAP Kinase Kinase (MAP2K). The activated MAP2K, in turn, dually phosphorylates and activates JNK on threonine and tyrosine residues within its activation loop. Activated JNK then phosphorylates a range of downstream substrates, including transcription factors, which leads to changes in gene expression and cellular responses such as apoptosis and inflammation.
Caption: The JNK Signaling Pathway and the site of this compound inhibition.
Conclusion
This compound is a potent and highly selective inhibitor of the JNK family of kinases. Its favorable selectivity profile, coupled with its ability to modulate key cellular processes such as apoptosis and inflammation, makes it a valuable tool for preclinical research and a potential candidate for therapeutic development in a range of diseases. This guide provides the necessary technical information for researchers to effectively utilize and further investigate the properties of this compound.
References
A Technical Guide to the Neuroprotective Effects of AS601245
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the research on the neuroprotective effects of AS601245, a selective inhibitor of c-Jun N-terminal kinase (JNK). This document details the mechanism of action, key signaling pathways, quantitative efficacy data from preclinical studies, and detailed experimental protocols for researchers in the field of neuroprotection and drug development.
Core Mechanism of Action: JNK Inhibition
This compound (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile) is a potent, ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The neuroprotective properties of this compound are primarily attributed to its ability to block the JNK cascade, which is a critical mediator of neuronal apoptosis and inflammation in response to ischemic insults.[1] By inhibiting JNK, this compound prevents the phosphorylation of its downstream target, c-Jun, a key transcription factor involved in the expression of pro-apoptotic genes.[1]
The JNK signaling pathway is activated by various cellular stressors, including those prevalent in cerebral ischemia such as oxidative stress and inflammatory cytokines.[2] This pathway, particularly the JNK3 isoform which is predominantly expressed in the central nervous system, plays a crucial role in mediating neuronal cell death.[3][4] Inhibition of this pathway by this compound has been shown to reduce neuronal apoptosis, protect neurites from damage, decrease astrogliosis, and improve functional outcomes in animal models of stroke.[1][5]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory activity and neuroprotective efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| hJNK1 | 150 |
| hJNK2 | 220 |
| hJNK3 | 70 |
Source: Carboni et al., 2008[4]
Table 2: Neuroprotective Effects of this compound in a Gerbil Model of Transient Global Cerebral Ischemia
| Parameter | Treatment Group | Outcome |
| Neurite Damage | This compound (80 mg/kg, i.p.) | 67% reduction (P<0.001 vs. controls) |
| Astrocyte Activation | This compound (80 mg/kg, i.p.) | 84% reduction (P<0.001 vs. controls) |
| Hippocampal Damage | This compound (80 mg/kg, i.p.) | 55 ± 11% reduction |
| This compound (60 mg/kg, i.p.) | 40 ± 15% reduction | |
| This compound (40 mg/kg, i.p.) | 24 ± 9% reduction | |
| Cognitive Deficit | This compound (80 mg/kg, i.p.) | Prevention of ischemia-induced memory impairment |
Source: Carboni et al., 2008[1][5]
Table 3: Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia
| Administration Route | Dosage | Outcome |
| i.p. injection | 6, 18, and 60 mg/kg | Significant neuroprotective effect |
| i.v. bolus followed by infusion | 1 mg/kg bolus, 0.6 mg/kg/h infusion | Significant neuroprotective effect |
Source: Carboni et al., 2004[6]
Signaling Pathways
The neuroprotective effects of this compound are mediated through its modulation of the JNK signaling pathway. Below are diagrams illustrating the key pathways involved.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research on this compound.
Animal Model: Transient Global Cerebral Ischemia in Gerbils
This model is used to mimic the effects of a temporary disruption of blood flow to the entire forebrain, leading to selective neuronal death, particularly in the hippocampus.
Procedure:
-
Animal Preparation: Adult male Mongolian gerbils (60-80g) are anesthetized with a suitable anesthetic (e.g., 2-5% isoflurane in a mixture of N2O and O2).
-
Surgical Procedure: A ventral midline incision is made in the neck to expose both common carotid arteries.
-
Ischemia Induction: The arteries are carefully isolated from the vagus nerves and occluded for 5 minutes using non-traumatic arterial clips.
-
Reperfusion: After 5 minutes, the clips are removed to allow for reperfusion. The incision is then sutured.
-
Post-operative Care: Animals are allowed to recover in a temperature-controlled environment.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired doses (e.g., 40, 60, 80 mg/kg) at specified time points relative to the ischemic insult.
Behavioral Testing: Inhibitory Avoidance Task
This task assesses learning and memory by measuring the latency of an animal to step from a brightly lit, safe compartment to a dark compartment where it previously received a mild foot shock.
Apparatus:
-
A two-compartment box with one illuminated and one dark compartment, separated by a guillotine door.
-
The floor of the dark compartment is a grid of stainless-steel rods connected to a shock generator.
-
Apparatus dimensions for gerbils are typically around 50 cm x 25 cm x 30 cm.
Procedure:
-
Training (Day 7 post-ischemia):
-
Each gerbil is placed in the illuminated compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2-3 seconds) is delivered.
-
The animal is then returned to its home cage.
-
-
Testing (24 hours after training):
-
The gerbil is again placed in the illuminated compartment.
-
The latency to enter the dark compartment is recorded, with a maximum cutoff time (e.g., 180 seconds). A longer latency indicates better memory of the aversive stimulus.
-
Immunohistochemistry
This technique is used to visualize the distribution and abundance of specific proteins in brain tissue sections, allowing for the assessment of neuronal damage and glial activation.
Procedure:
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Brains are removed, post-fixed in the same fixative, and then cryoprotected in a sucrose solution.
-
Coronal sections (e.g., 30 µm thick) are cut on a cryostat.
-
-
Staining:
-
Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) to prevent non-specific antibody binding.
-
Primary antibodies are diluted in the blocking solution and incubated with the sections overnight at 4°C.
-
For Neuronal Dendrites: Anti-Microtubule Associated Protein 2 (MAP-2) antibody (e.g., 1:1000 dilution).
-
For Reactive Astrocytes: Anti-Glial Fibrillary Acidic Protein (GFAP) antibody (e.g., 1:500 dilution).
-
-
Sections are washed and incubated with the appropriate fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature.
-
Sections are washed, mounted on slides, and coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Analysis:
-
Images are captured using a fluorescence or confocal microscope.
-
Quantitative analysis is performed by measuring the intensity of the fluorescent signal or by counting the number of labeled cells in specific brain regions (e.g., hippocampal CA1).
-
Western Blotting
This technique is used to detect and quantify the levels of specific proteins in brain tissue homogenates, such as the phosphorylated (activated) form of c-Jun.
Procedure:
-
Protein Extraction:
-
Brain tissue (e.g., hippocampus) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using SDS-PAGE.
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody against the protein of interest overnight at 4°C.
-
For activated c-Jun: Anti-phospho-c-Jun (Ser63 or Ser73) antibody (e.g., 1:1000 dilution).
-
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.
-
Conclusion
This compound has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action, centered on the inhibition of the JNK signaling pathway, presents a promising therapeutic strategy for mitigating the neuronal damage and functional deficits associated with stroke. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance novel neuroprotective therapies. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of AS601245: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS601245 has emerged as a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Core Mechanism of Action: JNK Inhibition
This compound is an ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), with demonstrated selectivity for the three main JNK isoforms.[1][2][3] The inhibition of JNK activity is the primary mechanism through which this compound exerts its anti-inflammatory effects. The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway and is activated by various cellular stressors, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[4] Upon activation, the JNK pathway phosphorylates a range of transcription factors, most notably c-Jun, which is a component of the activator protein-1 (AP-1) transcription factor complex.[1] This leads to the transcription of numerous pro-inflammatory genes. By inhibiting JNK, this compound effectively blocks this signaling cascade, leading to a reduction in the production of inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and anti-inflammatory effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| hJNK1 | 150 | In vitro kinase assay | [1][2][5] |
| hJNK2 | 220 | In vitro kinase assay | [1][2][5] |
| hJNK3 | 70 | In vitro kinase assay | [1][2][5] |
| c-Jun Phosphorylation | - | 0.1 µM this compound in CaCo-2 cells | [6][7] |
| CaCo-2 Cell Proliferation | IC20: 0.1 ± 0.01 µM | 48-hour treatment | [6][7] |
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Effects of this compound
| Model | Species | Dosage and Route | Key Findings | Reference |
| LPS-induced TNF-α Release | Mice | 0.3-10 mg/kg, p.o. | Potent, dose-dependent inhibition of TNF-α release. | [1][5] |
| Transient Global Ischemia | Gerbil | 40, 60, 80 mg/kg, i.p. | Significant protection against delayed loss of hippocampal CA1 neurons. | [1][5] |
Key Experimental Protocols
In Vitro Inhibition of c-Jun Phosphorylation in CaCo-2 Cells
This protocol is based on the methodology described in the study by Cerbone et al. (2012).[6][7]
-
Cell Culture: Human colon adenocarcinoma CaCo-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are treated with this compound at a concentration of 0.1 µM for a specified period (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Protein concentration is determined using a BCA protein assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated c-Jun (P-Jun) and total c-Jun. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The level of P-Jun is normalized to the total c-Jun to determine the extent of inhibition.
In Vivo LPS-Induced TNF-α Release in Mice
This protocol is a generalized procedure based on common practices for this type of in vivo assay.
-
Animals: Male BALB/c mice (or another appropriate strain) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
This compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A range of doses (e.g., 0.3, 1, 3, 10 mg/kg) is administered orally (p.o.) to different groups of mice. A vehicle control group receives the vehicle alone.
-
LPS Challenge: One hour after the administration of this compound or vehicle, mice are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.
-
Blood Collection: Ninety minutes after the LPS challenge, blood is collected from the mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
TNF-α Measurement: The concentration of TNF-α in the plasma samples is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The TNF-α concentrations in the this compound-treated groups are compared to the vehicle-treated control group. The percentage of inhibition of TNF-α release is calculated for each dose.
Synergistic Anti-Inflammatory and Anti-Proliferative Effects
Research has shown that this compound can act synergistically with other agents, such as the PPARα ligand clofibrate, to inhibit cell proliferation and induce apoptosis in CaCo-2 colon cancer cells.[6][7][8] This synergistic effect is noteworthy as it suggests that the anti-inflammatory action of this compound, through JNK inhibition, can enhance the activity of other signaling pathways, in this case, the PPARα pathway which is negatively regulated by JNK.[6][8] This interaction also leads to a significant reduction in STAT3 signaling.[6][8]
Conclusion
This compound is a well-characterized JNK inhibitor with potent anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its ability to suppress the production of key pro-inflammatory cytokines like TNF-α, coupled with its oral bioavailability, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound. The synergistic effects observed with other agents also open up possibilities for combination therapies in complex diseases with inflammatory components.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
AS601245: A Technical Whitepaper on a Selective JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS601245, chemically known as (1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile), is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1] This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, selectivity profile, and key findings from in vivo studies demonstrating its neuroprotective and anti-inflammatory properties. Detailed methodologies for seminal experiments are provided, alongside a visual representation of the JNK signaling pathway and the inhibitory action of this compound. This whitepaper is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of kinase inhibitor development, neurodegenerative disease, and inflammation.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[2] The JNK signaling pathway is activated in response to a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[3] Dysregulation of the JNK pathway has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5] Consequently, the development of selective JNK inhibitors has been a significant focus of therapeutic research.
This compound emerged from a drug discovery program at Serono as a potent inhibitor of the JNK signaling pathway.[1][6] Its development was driven by the therapeutic potential of JNK inhibition in ischemia-induced neuronal cell death.[1] This document details the key characteristics and preclinical evaluation of this compound.
Discovery and Synthesis
This compound, with the chemical formula C20H16N6S and a molecular weight of 372.45 g/mol , is a benzothiazole derivative.[7] While the specific, detailed synthesis protocol for this compound is proprietary, the general synthesis of 2-aminobenzothiazole derivatives often involves the condensation of 2-aminothiophenol with various reagents.[8][9] A plausible synthetic route for this compound would involve a multi-step process culminating in the coupling of a substituted pyrimidine moiety with a benzothiazole acetonitrile fragment.[10][11]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JNKs.[12][13] It binds to the ATP-binding pocket of the JNK enzyme, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2] Inhibition of c-Jun phosphorylation prevents its activation and subsequent transcription of pro-inflammatory and pro-apoptotic genes.[14]
Signaling Pathway Diagram
Caption: JNK signaling pathway and the inhibitory action of this compound.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| hJNK1 | 150[7][12][13] |
| hJNK2 | 220[7][12][13] |
| hJNK3 | 70[7][12][13] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Selectivity (fold vs JNK1) |
| c-src | 10-20[7][12] |
| CDK2 | 10-20[7][12] |
| c-Raf | 10-20[7][12] |
| Other Ser/Thr- and Tyr-protein kinases | >50-100[7][12] |
Table 3: In Vivo Efficacy of this compound in a Gerbil Model of Transient Global Ischemia
| Dose (mg/kg, i.p.) | Neuroprotection of Hippocampal CA1 Neurons |
| 40 | Significant[1] |
| 60 | Significant[1] |
| 80 | Significant[1] |
Table 4: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced TNF-α Release
| Dose (mg/kg, p.o.) | Inhibition of TNF-α Release |
| 0.3-10 | Potent, dose-dependent[7][12] |
Experimental Protocols
JNK Kinase Activity Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro kinase activity of JNK and the inhibitory potential of compounds like this compound, based on the principles of c-Jun phosphorylation assays.[2][3][15][16][17]
Objective: To measure the phosphorylation of a c-Jun substrate by JNK in the presence and absence of this compound to determine the IC50 value.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
GST-c-Jun fusion protein (substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the recombinant JNK enzyme, GST-c-Jun substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated GST-c-Jun.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Gerbil Model of Transient Global Cerebral Ischemia
This protocol is based on the methodology described in the study by Carboni et al. (2004).[1]
Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of stroke.
Animals: Male Mongolian gerbils.
Procedure:
-
Anesthetize the gerbils.
-
Make a ventral midline incision in the neck to expose the bilateral common carotid arteries.
-
Induce transient global ischemia by occluding both common carotid arteries with aneurysm clips for a specified duration (e.g., 5 minutes).
-
Remove the clips to allow for reperfusion.
-
Administer this compound or vehicle control intraperitoneally (i.p.) at various doses (e.g., 40, 60, and 80 mg/kg) at specific time points post-reperfusion (e.g., 15 minutes and 24 hours).
-
After a set survival period (e.g., 7 days), perfuse the animals and collect the brains for histological analysis.
-
Perform neuronal cell counting in the hippocampal CA1 region to assess the extent of neuroprotection.
Preclinical Development and Therapeutic Potential
Preclinical studies have demonstrated the therapeutic potential of this compound in models of neurological and inflammatory diseases.
Neuroprotection
In a gerbil model of transient global cerebral ischemia, this compound provided significant protection against the delayed loss of hippocampal CA1 neurons.[1] This neuroprotective effect is attributed to the inhibition of JNK and the subsequent reduction in c-Jun expression and phosphorylation.[1] Further studies have shown that this compound can also reduce damage to neurites and decrease astrogliosis following global ischemia, as well as improve long-term memory.[14][18]
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory activity. In a mouse model, oral administration of this compound was shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release.[7][12]
Clinical Development Status
As of the date of this document, a thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. While several JNK inhibitors have entered clinical development for various indications, the clinical status of this compound remains undisclosed.[5][19][20]
Conclusion
This compound is a well-characterized, selective JNK inhibitor with demonstrated efficacy in preclinical models of neurodegenerative and inflammatory diseases. Its ability to cross the blood-brain barrier and exert neuroprotective and anti-inflammatory effects in vivo highlights its potential as a therapeutic agent. While its clinical development status is not publicly known, the data presented in this whitepaper provide a strong rationale for the continued investigation of this compound and other selective JNK inhibitors for the treatment of a range of human diseases.
Experimental Workflow Diagram
Caption: Overview of the discovery and development workflow for this compound.
References
- 1. This compound (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 18. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
AS601245 and the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK), with demonstrated neuroprotective properties in various preclinical models of cerebral ischemia. Its efficacy in these central nervous system (CNS) models strongly indicates an ability to cross the blood-brain barrier (BBB), a critical prerequisite for therapeutic agents targeting the brain. While direct quantitative data on the blood-brain barrier permeability of this compound is not extensively detailed in publicly available literature, this guide synthesizes the existing evidence for its CNS activity and outlines the general experimental frameworks for assessing the BBB permeability of such compounds.
Core Concepts: JNK Inhibition and Neuroprotection
The JNK signaling pathway is a critical mediator of neuronal apoptosis and inflammation in response to ischemic insults. Activation of this pathway leads to the phosphorylation of the transcription factor c-Jun, which in turn regulates the expression of pro-apoptotic genes. This compound exerts its neuroprotective effects by inhibiting JNK, thereby preventing the downstream activation of c-Jun and subsequent cell death.
Signaling Pathway of JNK-Mediated Neuronal Apoptosis and Inhibition by this compound
Caption: JNK signaling pathway in neuronal apoptosis and its inhibition by this compound.
Evidence for Blood-Brain Barrier Permeability of this compound
The neuroprotective efficacy of this compound in animal models of stroke, where the compound is administered systemically (intraperitoneally or intravenously), provides strong indirect evidence of its ability to penetrate the BBB and reach therapeutic concentrations in the brain.
Summary of In Vivo Neuroprotective Studies
| Animal Model | Ischemia Model | Administration Route | Dosing Regimen | Observed Neuroprotective Effects |
| Gerbil | Transient global ischemia | Intraperitoneal (i.p.) | 40, 60, and 80 mg/kg | Significant protection against delayed hippocampal CA1 neuron loss. |
| Rat | Focal cerebral ischemia | Intraperitoneal (i.p.) | 6, 18, and 60 mg/kg | Significant neuroprotective effect. |
| Rat | Focal cerebral ischemia | Intravenous (i.v.) bolus followed by infusion | 1 mg/kg bolus followed by 0.6 mg/kg/h infusion | Significant neuroprotective effect. |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
While specific protocols for this compound are not publicly detailed, the following represent standard methodologies for evaluating the BBB permeability of a novel CNS drug candidate.
In Vivo Methods
1. In Situ Brain Perfusion
This technique allows for the precise measurement of brain uptake clearance of a compound, independent of systemic recirculation.
Workflow for In Situ Brain Perfusion
Caption: Workflow for the in situ brain perfusion experiment.
Detailed Steps:
-
Animal Preparation: Anesthetize the animal (typically a rat or mouse) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Perfusion: Perfuse a buffered physiological saline solution containing a known concentration of the test compound (e.g., this compound) and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant rate.
-
Termination: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.
-
Sample Analysis: Homogenize the brain tissue and determine the concentrations of the test compound and vascular marker in the brain homogenate and the perfusate using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.
2. Intravenous Injection with Brain and Plasma Sampling
This method determines the total brain-to-plasma concentration ratio (Kp) after systemic administration.
Detailed Steps:
-
Drug Administration: Administer the test compound intravenously to a cohort of animals.
-
Time-Course Sampling: At various time points post-administration, collect blood samples and euthanize the animals to collect brain tissue.
-
Sample Processing: Separate plasma from the blood. Homogenize the brain tissue.
-
Concentration Measurement: Determine the concentration of the test compound in plasma and brain homogenate using a validated analytical method.
-
Kp Calculation: Calculate the Kp value at each time point by dividing the brain concentration by the plasma concentration. The unbound brain-to-plasma ratio (Kp,uu) can be further calculated by correcting for plasma protein binding and brain tissue binding.
In Vitro Methods
1. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and is a widely used in vitro model for predicting intestinal drug absorption. While not a direct model of the BBB, it can provide initial insights into a compound's potential for passive diffusion and interaction with efflux transporters that are also expressed at the BBB (e.g., P-glycoprotein).
Workflow for Caco-2 Permeability Assay
Caption: General workflow for a Caco-2 cell permeability assay.
Detailed Steps:
-
Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in a Transwell® system and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER).
-
Permeability Experiment:
-
Apical to Basolateral (A-to-B): Add the test compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in samples from both chambers at various time points using an appropriate analytical method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
2. Primary Brain Endothelial Cell (PBEC) Co-culture Model
This is a more physiologically relevant in vitro model of the BBB, utilizing primary endothelial cells isolated from animal brains, often co-cultured with astrocytes and/or pericytes to induce tighter barrier properties.
Detailed Steps:
-
Cell Isolation and Culture: Isolate and culture primary brain endothelial cells on semi-permeable filter supports. For co-culture models, astrocytes and/or pericytes are cultured on the underside of the filter or in the bottom of the well.
-
Barrier Induction: Culture the cells for a period to allow for the formation of a tight monolayer, a process enhanced by the co-cultured cells.
-
Integrity Assessment: Measure TEER and the permeability of a paracellular marker (e.g., Lucifer Yellow or fluorescently labeled dextran) to confirm barrier integrity.
-
Permeability Assay: Conduct permeability experiments (A-to-B and B-to-A) as described for the Caco-2 assay.
-
Analysis and Calculation: Analyze compound concentrations and calculate Papp and efflux ratios.
Conclusion
AS601245: A Technical Guide for the Investigation of JNK Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AS601245, a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in studying JNK signaling pathways.
Introduction
This compound is an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It has demonstrated significant utility in elucidating the role of the JNK signaling pathway in a variety of cellular processes and disease models, including neurodegeneration, inflammation, and cancer. Its oral activity and neuroprotective properties make it a valuable tool for both in vitro and in vivo research.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of JNKs. This prevents the phosphorylation of JNK substrates, most notably the transcription factor c-Jun. The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway and is typically activated by stress stimuli such as inflammatory cytokines, UV radiation, and oxidative stress. Upstream kinases, including various MAP3Ks (e.g., MEKK1-4, MLK) and MAP2Ks (MKK4 and MKK7), activate JNKs through a phosphorylation cascade. Once activated, JNKs phosphorylate a range of downstream targets, including transcription factors like c-Jun, ATF2, and p53, as well as mitochondrial proteins, to regulate gene expression and cellular processes such as apoptosis, inflammation, and cell survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| hJNK1 | 150 | This compound is an ATP-competitive inhibitor.[1] |
| hJNK2 | 220 | Exhibits selectivity over a range of other kinases. |
| hJNK3 | 70 | Shows the highest potency against this isoform.[1] |
| c-Src | >10-fold selectivity | Demonstrates good selectivity against this non-MAPK tyrosine kinase. |
| CDK2 | >10-fold selectivity | Exhibits selectivity against this cell cycle-regulating kinase. |
| c-Raf | >20-fold selectivity | Shows good selectivity against this upstream kinase in the ERK pathway. |
| Other Kinases | >50-100-fold selectivity | Broadly selective against a panel of other serine/threonine and tyrosine protein kinases. |
Table 2: In Vivo Efficacy of this compound in a Gerbil Model of Global Cerebral Ischemia
| Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |
| 40 | Reduction in Hippocampal Damage (%) | 24 ± 9 | [2] |
| 60 | Reduction in Hippocampal Damage (%) | 40 ± 15 | [2] |
| 80 | Reduction in Hippocampal Damage (%) | 55 ± 11 | [2] |
| 80 | Reduction in Neurite Damage (%) | 67 (p<0.001 vs. controls) | [3][4][5] |
| 80 | Reduction in Astrocyte Activation (%) | 84 (p<0.001 vs. controls) | [3][4][5] |
| 80 | Prevention of Ischemia-Induced Memory Impairment | Statistically significant improvement in inhibitory avoidance task. | [3][4][5] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Notes |
| Oral Activity | Yes | Mice | Oral | Potent inhibitor of LPS-induced TNF-α release. |
| Cmax | Not explicitly reported | - | - | Further studies are needed to determine the peak plasma concentration. |
| Tmax | Not explicitly reported | - | - | The time to reach peak plasma concentration has not been detailed in the reviewed literature. |
| Bioavailability | Not explicitly reported | - | - | While orally active, the absolute bioavailability has not been quantified in the reviewed literature. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the JNK signaling pathway and a typical experimental workflow for studying the effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of this compound on JNK activity.
Materials:
-
Recombinant active JNK enzyme (JNK1, JNK2, or JNK3)
-
JNK substrate (e.g., GST-c-Jun)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM EGTA, 0.1 mM Na3VO4)
-
[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection
-
96-well plates
-
Phosphocellulose paper or membrane for radioactive assay
-
Scintillation counter or Western blot equipment
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant JNK enzyme, and the JNK substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive detection) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
For radioactive detection: a. Stop the reaction by adding phosphoric acid. b. Spot the reaction mixture onto phosphocellulose paper. c. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. d. Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (e.g., Western blot): a. Stop the reaction by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a phosphospecific antibody against the phosphorylated substrate (e.g., anti-phospho-c-Jun (Ser63/73)). d. Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.
-
Calculate the IC50 value of this compound by plotting the percentage of JNK inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of c-Jun Phosphorylation in Cells
This protocol is designed to assess the effect of this compound on JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line of interest (e.g., PC12, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Stimulus to activate the JNK pathway (e.g., anisomycin, UV-C radiation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-c-Jun (Ser63 or Ser73) antibody (e.g., Cell Signaling Technology, 1:1000 dilution)
-
Rabbit or mouse anti-total c-Jun antibody (1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, 1:2000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).
-
Induce JNK signaling by adding a stimulus (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total c-Jun and a loading control to normalize the data.
Cell Viability Assay
This protocol measures the effect of this compound on cell viability and proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Materials:
-
Cell line of interest
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells at a desired density (e.g., 5,000 cells/well) in a 96-well opaque-walled plate and incubate overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
In Vivo Model of Global Cerebral Ischemia in Gerbils
This protocol describes a model to evaluate the neuroprotective effects of this compound in vivo.
Animals:
-
Male Mongolian gerbils (60-80 g)
Procedure:
-
Anesthetize the animals (e.g., with isoflurane).
-
Induce global cerebral ischemia by bilateral occlusion of the common carotid arteries for a defined period (e.g., 5 minutes) using atraumatic clips.
-
Remove the clips to allow reperfusion.
-
Administer this compound (e.g., 40, 60, or 80 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at specific time points post-ischemia (e.g., 15 minutes and 24 hours after reperfusion).
-
Behavioral Testing: a. Perform behavioral tests (e.g., inhibitory avoidance task) at various time points after ischemia to assess cognitive function.
-
Histological Analysis: a. At the end of the experiment (e.g., 7 days post-ischemia), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). b. Remove the brains and process them for histology. c. Perform staining (e.g., Nissl staining) on coronal brain sections to assess neuronal damage, particularly in the CA1 region of the hippocampus. d. Perform immunohistochemistry for markers of neuronal damage (e.g., NeuN) and astrogliosis (e.g., GFAP).
-
Quantify the extent of neuronal damage and other markers to determine the neuroprotective efficacy of this compound.
Conclusion
This compound is a well-characterized and selective JNK inhibitor that serves as an invaluable tool for researchers studying the multifaceted roles of the JNK signaling pathway. Its utility in both in vitro and in vivo models allows for a comprehensive investigation of JNK-mediated cellular processes and their implications in various diseases. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of JNK signaling and its potential as a therapeutic target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
AS601245 in vitro vs in vivo studies
An In-Depth Technical Guide to AS601245: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile), is a potent and selective inhibitor of the c-Jun NH2-terminal kinase (JNK) family.[1][2] As an orally active, ATP-competitive inhibitor, this compound has garnered significant interest for its neuroprotective and anti-inflammatory properties.[3][4][5] The JNK signaling pathway is a critical mediator of cellular responses to stress, including inflammation, apoptosis, and neuronal death.[][7] Consequently, inhibitors like this compound represent a promising therapeutic strategy for a range of pathologies, particularly ischemic insults to the central nervous system and certain cancers.[1][7][8] This guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: JNK Inhibition
This compound exerts its biological effects by directly inhibiting the activity of the three main JNK isoforms (JNK1, JNK2, and JNK3).[3][4] JNKs are a family of serine/threonine protein kinases within the mitogen-activated protein kinase (MAPK) group.[] The JNK pathway is activated by various stress stimuli, such as inflammatory cytokines (e.g., TNF-α), UV radiation, and oxidative stress.[] Activation involves a phosphorylation cascade, where upstream kinases (MKK4 and MKK7) dually phosphorylate and activate JNK.[] Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis and inflammatory responses.[1][] By competitively binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of its downstream targets, thereby mitigating the detrimental effects of JNK pathway activation.[1][8]
In Vitro Studies
A range of in vitro experiments have characterized the potency, selectivity, and cellular effects of this compound. These studies have confirmed its inhibitory action on JNK and demonstrated its effects on cancer cell lines.
Data Presentation: In Vitro Quantitative Data
| Parameter | Target | Value | Cell Line / System | Reference |
| IC50 | hJNK1 | 150 nM | Human JNK1 Isoform | [3][4][5] |
| hJNK2 | 220 nM | Human JNK2 Isoform | [3][4][5] | |
| hJNK3 | 70 nM | Human JNK3 Isoform | [3][4][5] | |
| IC20 | Cell Proliferation | 0.1 ± 0.01 µM | CaCo-2 (Colon Cancer) | [9] |
| Selectivity | c-src, CDK2, c-Raf | 10- to 20-fold > JNKs | Kinase Panel | [3][5] |
| Other Kinases | >50- to 100-fold > JNKs | Kinase Panel | [3][5] |
Key In Vitro Findings
-
JNK Inhibition: this compound effectively inhibits the phosphorylation of c-Jun in CaCo-2 colon cancer cells at a concentration of 0.1 µM.[9]
-
Anticancer Effects: In CaCo-2 cells, this compound inhibits cell proliferation in a dose-dependent manner.[9] When combined with the PPARα ligand clofibrate, it synergistically reduces cell growth, induces apoptosis (as measured by a 4-fold increase in caspase 3/7 activity), and promotes cell differentiation.[9]
Experimental Protocols: In Vitro
-
Cell Seeding: CaCo-2 cells are seeded into 96-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability relative to untreated controls.
-
Cell Treatment: CaCo-2 cells are treated with this compound (e.g., in combination with clofibrate) for 24 and 48 hours.[9]
-
Lysis: Cells are lysed to release intracellular contents.
-
Substrate Addition: A luminogenic substrate specific for caspase 3 and 7 is added to the cell lysate.
-
Luminescence Measurement: The activity of caspase 3/7 cleaves the substrate, generating a luminescent signal that is proportional to the amount of apoptosis. This signal is measured using a luminometer.[9]
-
Protein Extraction: Cells are treated as required, then lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against target proteins (e.g., P-Jun, β-actin).[9] This is followed by incubation with a corresponding secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[9]
In Vivo Studies
The therapeutic potential of this compound has been evaluated in several animal models, primarily focusing on its neuroprotective and anti-inflammatory effects. These studies highlight its efficacy when administered systemically.
Data Presentation: In Vivo Quantitative Data
| Model | Species | Dosing | Key Efficacy Results | Reference |
| Global Cerebral Ischemia | Gerbil | 40, 60, 80 mg/kg, i.p. | 80 mg/kg dose: - 67% reduction in neurite damage. - 84% reduction in astrocyte activation. - Prevention of memory impairment. | [1][2][5] |
| LPS-induced Inflammation | Mouse | 0.3 - 10 mg/kg, p.o. | Potent, dose-dependent inhibition of TNF-α release. | [3][5] |
Key In Vivo Findings
-
Neuroprotection: In a gerbil model of global cerebral ischemia, this compound provides significant protection against the loss of hippocampal CA1 neurons.[3][5] It not only protects neuronal cell bodies but also preserves neurites (axons and dendrites) and reduces reactive astrogliosis, a marker of brain injury.[1][2]
-
Functional Recovery: Beyond histological protection, this compound treatment (80 mg/kg) leads to improved functional outcomes. Ischemic animals treated with the compound performed significantly better in an inhibitory avoidance task, demonstrating preservation of long-term memory.[1][2]
-
Anti-inflammatory Activity: this compound is a potent inhibitor of lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine TNF-α in mice, confirming its anti-inflammatory properties in a systemic model.[3][5]
Experimental Protocols: In Vivo
-
Anesthesia: Gerbils are anesthetized.
-
Ischemia Induction: Both common carotid arteries are occluded for a set period (e.g., 5 minutes) to induce global cerebral ischemia.
-
Reperfusion: The occlusion is removed to allow blood flow to return to the brain.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 40, 60, 80 mg/kg) at a defined time point relative to the ischemic insult.[1][3]
-
Post-operative Care: Animals are monitored and allowed to recover.
-
Apparatus: A two-compartment box (one light, one dark) with a grid floor in the dark compartment for delivering a mild foot shock.
-
Training: A gerbil is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.
-
Testing: At a later time point (e.g., 24 hours post-training), the gerbil is again placed in the light compartment, and the latency to enter the dark compartment is measured. Longer latency indicates better memory of the aversive stimulus. This is used to assess memory deficits post-ischemia and the effect of this compound treatment.[1]
-
Tissue Preparation: At the end of the experiment, animals are euthanized, and their brains are collected, fixed (e.g., in paraformaldehyde), and sectioned.
-
Staining: Brain sections are incubated with primary antibodies against specific markers (e.g., NeuN for neurons, GFAP for astrocytes).
-
Visualization: A secondary antibody conjugated to a fluorescent tag or an enzyme is used to visualize the primary antibody binding.
-
Microscopy and Analysis: The stained sections are imaged using a microscope, and the extent of neuronal damage or astrogliosis is quantified.[1][2]
Conclusion
The collective evidence from in vitro and in vivo studies establishes this compound as a selective and potent JNK inhibitor with significant therapeutic potential. In vitro data precisely define its inhibitory constants against JNK isoforms and demonstrate its ability to modulate cellular processes like proliferation and apoptosis.[3][5][9] In vivo studies translate these findings into tangible therapeutic effects, showcasing robust neuroprotection, functional memory preservation in models of stroke, and potent anti-inflammatory activity.[1][2][3] The compound's oral activity and ability to cross the blood-brain barrier further enhance its profile as a drug candidate.[3] Together, these findings strongly support the continued investigation of JNK inhibition by this compound as a promising strategy for treating ischemic brain injury and potentially other diseases driven by inflammation and apoptosis.
References
- 1. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AS601245: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS601245 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), with demonstrated neuroprotective and anti-inflammatory properties in various preclinical models. This document provides detailed application notes and protocols for the in vivo use of this compound, focusing on two established models: transient global ischemia in gerbils and lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in mice. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), which are key mediators in cellular responses to stress, inflammation, and apoptosis. By inhibiting JNK signaling, this compound has been shown to mitigate neuronal damage in ischemic conditions and suppress the production of pro-inflammatory cytokines. These characteristics make it a valuable tool for research in neurodegenerative and inflammatory diseases.
Data Presentation
Table 1: this compound In Vivo Dosage and Administration in a Gerbil Model of Transient Global Ischemia
| Parameter | Details | Reference |
| Animal Model | Gerbil | [1] |
| Induction of Ischemia | Bilateral occlusion of common carotid arteries | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosage Range | 40, 60, and 80 mg/kg | [1] |
| Vehicle | Not specified in the primary source. A common vehicle for similar compounds is DMSO, PEG300, and saline. | |
| Reported Efficacy | Significant protection against the delayed loss of hippocampal CA1 neurons. | [1] |
Table 2: this compound In Vivo Dosage and Administration in a Mouse Model of LPS-Induced TNF-α Release
| Parameter | Details | Reference |
| Animal Model | Mouse | [1] |
| Induction of Inflammation | Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) | [3][4] |
| Administration Route | Oral (p.o.) gavage | [1] |
| Dosage Range | 0.3 - 10 mg/kg | [1] |
| Vehicle | Not specified in the primary source. A common vehicle for oral gavage is corn oil or a suspension in carboxymethylcellulose (CMC). | |
| Reported Efficacy | Potent inhibitor of LPS-induced TNF-α release. | [1] |
Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses and inflammatory cytokines. The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself. Upon activation, JNK phosphorylates a range of downstream targets, including the transcription factor c-Jun, a component of the activator protein-1 (AP-1) complex, leading to the regulation of gene expression involved in inflammation, apoptosis, and cell survival.
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Gerbil Model of Transient Global Ischemia
1. Animal Model and Ischemia Induction:
-
Adult male Mongolian gerbils (60-80g) are commonly used.
-
Anesthetize the animals with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Induce transient global cerebral ischemia by bilateral occlusion of the common carotid arteries for a period of 5-10 minutes using non-traumatic arterial clips.[2]
-
After the occlusion period, remove the clips to allow for reperfusion.
-
Monitor and maintain the animal's body temperature at 37°C throughout the procedure.
2. This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO. For intraperitoneal injection, the stock solution can be further diluted with PEG300 and saline to achieve the desired concentration and improve solubility.
-
Administer this compound via intraperitoneal (i.p.) injection at doses of 40, 60, or 80 mg/kg.[1]
-
A potential dosing regimen, based on similar neuroprotective studies, could be a single injection 30 minutes prior to ischemia or immediately after the start of reperfusion, followed by repeated doses at 12, 24, 48, and 72 hours post-ischemia.[5][6]
3. Experimental Workflow:
4. Outcome Measures:
-
Histological Analysis: At a predetermined time point (e.g., 7 days post-ischemia), perfuse the animals and prepare brain sections. Perform staining (e.g., Cresyl Violet or Fluoro-Jade B) to assess neuronal survival, particularly in the CA1 region of the hippocampus.
-
Behavioral Tests: Conduct behavioral tests such as the Morris water maze or passive avoidance test to evaluate cognitive function and memory deficits.
Protocol 2: Evaluation of Anti-inflammatory Effects of this compound in a Mouse Model of LPS-Induced TNF-α Release
1. Animal Model and Induction of Inflammation:
-
Use adult mice of a suitable strain (e.g., C57BL/6 or BALB/c).
-
Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 1-5 mg/kg.[3][4]
2. This compound Administration:
-
Prepare this compound for oral administration. It can be dissolved in corn oil or formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Administer this compound via oral gavage (p.o.) at doses ranging from 0.3 to 10 mg/kg.[1]
-
A typical protocol involves administering this compound as a single dose 1-2 hours prior to the LPS challenge.[3]
3. Experimental Workflow:
4. Outcome Measures:
-
Cytokine Analysis: Collect blood samples at a peak time point for TNF-α release (typically 1-2 hours post-LPS injection).
-
Prepare serum or plasma and measure the concentration of TNF-α using a commercially available ELISA kit.
-
Compare the TNF-α levels between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of the compound.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the in vivo application of the JNK inhibitor, this compound. These guidelines are intended to assist researchers in the fields of neuroscience and immunology in designing and conducting experiments to further elucidate the therapeutic potential of this compound. Adherence to established and well-controlled experimental procedures is crucial for obtaining reliable and reproducible data.
References
- 1. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective vulnerability in the gerbil hippocampus following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of LPS triggered TNF-alpha (tumor necrosis factor-alpha) production by (1-->3)-beta-D-glucans in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
AS601245 Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS601245 is a potent and selective ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs).[1][2][3] It exhibits inhibitory activity against the three main JNK isoforms, with IC50 values of 150 nM for hJNK1, 220 nM for hJNK2, and 70 nM for hJNK3.[2][4] this compound demonstrates significant selectivity for JNKs over other kinases, making it a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes.[3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on determining appropriate working concentrations and performing key experimental assays.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of JNKs.[1][2] This prevents the phosphorylation of JNK substrates, most notably the transcription factor c-Jun. The JNK signaling pathway is a critical regulator of numerous cellular events, including proliferation, apoptosis, inflammation, and stress responses. By inhibiting JNK activity, this compound allows for the elucidation of the pathway's involvement in these processes.
Data Presentation
This compound Working Concentrations in Cell Culture
The optimal working concentration of this compound is cell-type and assay-dependent. The following table summarizes reported working concentrations in various cell lines and applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Application | Working Concentration | Observed Effect |
| Caco-2 (Colon Carcinoma) | Inhibition of c-Jun Phosphorylation | 0.1 µM | Inhibition of c-Jun phosphorylation.[5] |
| HLE-B3 (Lens Epithelial) | Inhibition of c-Jun Phosphorylation | 5 µM, 10 µM, 20 µM | Marked decrease in the phosphorylation of c-Jun. |
| IMR90 (Normal Human Fibroblasts) | Cytotoxicity Assessment | Up to 10 µM | No significant toxicity observed. |
| Various Cancer Stem Cells | Cytotoxicity Assessment | 7.5 µM | Used as a non-toxic concentration for further experiments. |
| SH-SY5Y (Neuroblastoma) | Neuroprotection (as a reference) | 0.1 µM, 1 µM | A different JNK inhibitor showed neuroprotective effects. |
IC50 Values for JNK Isoforms
| JNK Isoform | IC50 Value |
| hJNK1 | 150 nM[2][4] |
| hJNK2 | 220 nM[2][4] |
| hJNK3 | 70 nM[2][4] |
Mandatory Visualizations
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kumc.edu [kumc.edu]
- 5. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
AS601245: A Guide to Solubility and Application in JNK Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AS601245, a potent and selective inhibitor of c-Jun N-terminal kinases (JNK). The information compiled herein is intended to guide researchers in effectively utilizing this compound in their experimental workflows, with a focus on its solubility characteristics and its application in studying the JNK signaling pathway.
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions and ethanol. It is recommended to prepare fresh solutions in DMSO for optimal performance, as moisture absorption by DMSO can reduce the solubility of the compound.[1]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 74 mg/mL[1] | 198.68 mM[1] | Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[1] Some sources also report solubility at 10 mg/mL, which may require sonication to fully dissolve.[2] |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
The JNK Signaling Pathway and this compound Inhibition
This compound is a selective, ATP-competitive inhibitor of the three main JNK isoforms: JNK1, JNK2, and JNK3.[1][3][4] The JNK signaling pathway, a component of the larger mitogen-activated protein kinase (MAPK) cascade, plays a crucial role in a variety of cellular processes including proliferation, apoptosis, and inflammation.[5][] The pathway is typically activated by cellular stress signals, leading to a kinase cascade that culminates in the phosphorylation of transcription factors, most notably c-Jun.[5][] this compound exerts its inhibitory effect by blocking the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream targets.[5]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell-based assays. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.72 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]
-
Cell-Based Assay for JNK Inhibition
This protocol describes a general method to assess the inhibitory effect of this compound on JNK signaling by measuring the phosphorylation of its downstream target, c-Jun, via Western blotting.
-
Materials:
-
Cell line of interest (e.g., CaCo-2, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Stress-inducing agent (e.g., Anisomycin, UV irradiation)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A final DMSO concentration of ≤0.1% is recommended to minimize solvent toxicity.[7]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined time (e.g., 1-2 hours).[8] Include a vehicle control (DMSO only).
-
-
JNK Activation:
-
Induce JNK signaling by treating the cells with a stress-inducing agent (e.g., Anisomycin at 10-50 µg/mL for 30-60 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control.
-
Compare the levels of phosphorylated c-Jun in this compound-treated samples to the vehicle-treated control to determine the extent of JNK inhibition.
-
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS601245 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs).[1][2] It exhibits inhibitory activity against the three main JNK isoforms, with IC50 values of 150 nM for hJNK1, 220 nM for hJNK2, and 70 nM for hJNK3.[1][2] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[3] Dysregulation of this pathway is implicated in various diseases, making JNK inhibitors like this compound valuable tools for research and potential therapeutic development. Western blotting is a fundamental technique to assess the efficacy of JNK inhibitors by measuring the phosphorylation status of downstream targets, most notably c-Jun. This document provides a detailed protocol for utilizing this compound in Western blot analysis to quantify the inhibition of c-Jun phosphorylation.
Mechanism of Action
The JNK signaling cascade is a three-tiered kinase pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK. Upon activation by cellular stress or cytokines, JNK phosphorylates several transcription factors, with c-Jun being a primary substrate. Phosphorylation of c-Jun at Serine 63 and Serine 73 residues enhances its transcriptional activity. This compound, by competitively binding to the ATP-binding pocket of JNK, prevents the phosphorylation of its substrates, thereby inhibiting the downstream effects of the JNK signaling pathway.
Caption: Mechanism of this compound action in the JNK signaling pathway.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on c-Jun phosphorylation in HLE-B3 cells, as determined by Western blot analysis.[4] Cells were treated with varying concentrations of this compound, and the levels of phosphorylated c-Jun (p-c-Jun) were quantified and normalized to a loading control (Actin).
| This compound Concentration (µM) | Mean p-c-Jun Level (Normalized) | Standard Deviation | Percent Inhibition (%) |
| 0 (DMSO Vehicle) | 1.00 | 0.08 | 0 |
| 5 | 0.45 | 0.05 | 55 |
| 10 | 0.28 | 0.04 | 72 |
| 20 | 0.15 | N/A | 85 |
Data is representative and compiled from published research.[4] The 20 µM concentration was run once, hence no standard deviation is available.
Experimental Protocols
This section provides a detailed protocol for a typical Western blot experiment to assess the inhibitory effect of this compound on c-Jun phosphorylation.
Cell Culture and Treatment
-
Seed cells (e.g., HLE-B3, HeLa, or other relevant cell lines) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for a specified period (e.g., 90 minutes) in serum-free media prior to treatment.[4]
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) or a vehicle control (DMSO) for the desired duration.[4]
-
Induce JNK pathway activation if necessary (e.g., via UV radiation, anisomycin treatment, or exposure to inflammatory cytokines).
Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to each dish. A recommended lysis buffer is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.[5][6]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a Bradford protein assay or a BCA protein assay.[5]
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting and Detection
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred over milk as a blocking agent.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63 or Ser73), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Stripping and Re-probing (for Total c-Jun and Loading Control)
-
To normalize the phospho-c-Jun signal, the membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps with primary antibodies against total c-Jun and the loading control.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Vision: Brooks, Mol Vis 2013; 19:2451-2467. Figure 6 [molvis.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for AS601245 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS601245 is a potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress stimuli, including inflammation, apoptosis, and neuronal death.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures, focusing on its neuroprotective effects.
This compound acts as an ATP-competitive inhibitor of JNKs, with varying selectivity for the different isoforms.[1][2] Its ability to cross the blood-brain barrier and protect neurons from various insults has made it a valuable tool in neuroscience research, particularly in the study of neurodegenerative diseases and ischemic brain injury.[4][5][6]
Data Presentation
Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| hJNK1 | 150 |
| hJNK2 | 220 |
| hJNK3 | 70 |
Data sourced from MedchemExpress and Selleck Chemicals data sheets.[3][7]
Effective Concentrations in Neuronal Cultures
| Cell Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| E12.5 Dlx5/6-CIE Slices | 5 | 24 hours | Impaired interneuron entry into the cortical rudiment. | (Disruption of cortical interneuron migration by pharmacological...)[8] |
| Dorsal Root Ganglion (DRG) Neurons | 10 | 8 hours | Significantly less activation of caspase 3 after NGF withdrawal. | (DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity)[9] |
Signaling Pathways
The c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in mediating neuronal apoptosis. Activation of this pathway by various stress stimuli leads to a cascade of phosphorylation events, ultimately resulting in the activation of transcription factors and pro-apoptotic proteins.
Caption: JNK Signaling Pathway in Neuronal Apoptosis.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain (20 U/mL)
-
DNase I (100 U/mL)
-
Trypsin inhibitor (1 mg/mL)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines and collect the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in papain and DNase I solution at 37°C for 15-30 minutes with gentle agitation.
-
Stop the digestion by adding trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the neurons on poly-D-lysine coated plates or coverslips at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform half-media changes every 2-3 days.
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution (in water)
-
Neurobasal medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in pre-warmed Neurobasal medium at final concentrations ranging from 1 µM to 10 µM. A vehicle control (DMSO) should be included.
-
Replace the culture medium with the this compound-containing medium or vehicle control.
-
Incubate the neurons for 1-2 hours at 37°C.
-
-
Glutamate Exposure:
-
Prepare a glutamate solution in Neurobasal medium. The final concentration of glutamate will need to be optimized for your specific culture conditions but typically ranges from 20 µM to 100 µM.
-
After the pre-treatment period, add the glutamate solution to the wells (do not remove the this compound-containing medium).
-
Incubate for the desired exposure time (e.g., 15-30 minutes).
-
-
Wash and Recovery:
-
After glutamate exposure, gently wash the neurons twice with pre-warmed PBS.
-
Replace the wash solution with fresh, pre-warmed Neurobasal medium (without glutamate or this compound).
-
Return the cultures to the incubator for 24 hours.
-
-
Assessment of Cell Viability:
-
After 24 hours of recovery, assess neuronal viability using a standard method such as the MTT or LDH assay, following the manufacturer's instructions.
-
Quantify the results and compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone.
-
Caption: Experimental Workflow for Neuroprotection Assay.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the JNK signaling pathway in neuronal function and pathology. The protocols and data presented in these application notes provide a framework for utilizing this compound to study neuroprotection in primary neuron cultures. Researchers should optimize concentrations and incubation times for their specific experimental models and endpoints. Careful consideration of vehicle controls is essential for accurate interpretation of results.
References
- 1. Characterization of the c-Jun N-Terminal Kinase-BimEL Signaling Pathway in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitotoxic stimulation activates distinct pathogenic and protective expression signatures in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of excitotoxin exposure on metabolic rate of primary hippocampal cultures: application of silicon microphysiometry to neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
AS601245: Application Notes and Protocols for Use in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun NH2-terminal protein kinase (JNK) family of enzymes, with IC50 values of 150 nM, 220 nM, and 70 nM for hJNK1, hJNK2, and hJNK3, respectively.[1][2][3] The activation of the JNK signaling pathway is implicated in the pathophysiology of neuronal cell death following cerebral ischemia.[4][5] Consequently, inhibition of this pathway presents a promising therapeutic strategy for mitigating ischemic brain injury. This compound has demonstrated significant neuroprotective effects in various animal models of both global and focal cerebral ischemia, making it a valuable tool for preclinical stroke research.[4][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in cerebral ischemia models.
Mechanism of Action
Cerebral ischemia triggers a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, which converge on the activation of the JNK signaling pathway.[5][6][8] Activated JNK phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and subsequent neuronal death. This compound, by competitively inhibiting JNK, blocks the phosphorylation of c-Jun and downstream apoptotic signaling, thereby promoting neuronal survival.[4] This mechanism has been shown to reduce not only neuronal loss but also damage to axons and dendrites, decrease astrogliosis, and improve functional outcomes such as memory.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of the Lithium Salt of a Novel JNK Inhibitor in an Animal Model of Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS601245 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK), with particular efficacy against JNK1, JNK2, and JNK3 isoforms. The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer. Consequently, this compound has emerged as a valuable tool for investigating the role of JNK signaling in cancer biology and as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in cancer cell line proliferation assays, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of JNK kinases, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. The activation of the JNK pathway is often initiated by cellular stress signals, such as inflammatory cytokines, growth factors, and environmental stressors. By inhibiting JNK, this compound can modulate the expression of genes involved in cell cycle progression and survival, leading to an anti-proliferative effect in cancer cells.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The following tables summarize the key quantitative data for this compound, including its inhibitory concentrations against JNK isoforms and its anti-proliferative effects in various cancer cell lines.
Table 1: Inhibitory Activity of this compound against JNK Isoforms
| Target | IC50 (nM) |
| hJNK1 | 150[1] |
| hJNK2 | 220[1] |
| hJNK3 | 70[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / IC20 (µM) | Reference |
| CaCo-2 | Colon Carcinoma | CellTiter-Glo | IC20: 0.1 (48h) | [2] |
| A549 | Lung Carcinoma | GDSC | > 8 | [3][4][5] |
| HCT-116 | Colon Carcinoma | GDSC | > 8 | [3][4][5] |
| HT-29 | Colon Carcinoma | GDSC | > 8 | [3][4][5] |
| MCF7 | Breast Carcinoma | GDSC | > 8 | [3][4][5] |
| PC-3 | Prostate Carcinoma | GDSC | > 8 | [3][4][5] |
| U-87 MG | Glioblastoma | GDSC | > 8 | [3][4][5] |
| K-562 | Chronic Myeloid Leukemia | GDSC | > 8 | [3][4][5] |
| Jurkat | T-cell Leukemia | GDSC | > 8 | [3][4][5] |
Data from the Genomics of Drug Sensitivity in Cancer (GDSC) database indicates IC50 values are greater than the highest tested concentration of 8 µM for many cell lines, suggesting that this compound may have cytostatic rather than cytotoxic effects at these concentrations, or that higher concentrations are required for significant anti-proliferative activity in these specific cell lines.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Proliferation Assay in Adherent Cancer Cells (e.g., CaCo-2)
This protocol is adapted from a study investigating the synergistic effects of this compound and clofibrate on CaCo-2 colon cancer cell proliferation[2].
Materials:
-
CaCo-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Clofibrate (stock solution in DMSO)
-
96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Culture CaCo-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed CaCo-2 cells in a 96-well opaque plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10 µM) and clofibrate (e.g., 1, 5, 10, 50 µM) in culture medium.
-
For combination studies, prepare a solution containing 0.1 µM this compound and 5 µM clofibrate.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium or control medium (with the same concentration of DMSO as the treated wells).
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Express the results as a percentage of the control (untreated cells).
-
Calculate ICx values (e.g., IC20 or IC50) using appropriate software.
-
Protocol 2: Cytotoxicity Assay in Suspension Cancer Cells (e.g., Jurkat)
This protocol provides a general framework for assessing the cytotoxicity of this compound on suspension cells like the Jurkat T-cell leukemia line, using a common MTT assay.
Materials:
-
Jurkat cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment:
-
Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium.
-
Add 100 µL of the drug-containing medium or control medium (with DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells.
-
Calculate the percentage of cell viability relative to the control.
-
Determine the IC50 value using a dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of JNK signaling in cancer cell proliferation. The provided data and protocols offer a starting point for researchers to design and execute experiments to further elucidate the anti-cancer potential of this compound. It is important to note that the efficacy of this compound can be highly cell-type dependent, and therefore, empirical determination of optimal concentrations and incubation times is recommended for each specific cancer cell line. Further studies, including in vivo models, are warranted to fully understand the therapeutic potential of this compound in oncology.
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols: Measuring c-Jun Phosphorylation after AS601245 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The JNK signaling pathway is activated by a variety of cellular stresses, including inflammatory cytokines, UV irradiation, and oxidative stress.[2][3] Once activated, JNKs phosphorylate a range of downstream targets, most notably the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[3][4] Phosphorylation of c-Jun on serine 63 (Ser63) and serine 73 (Ser73) residues within its transactivation domain significantly enhances its transcriptional activity, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[4][5]
AS601245 is a potent, selective, and ATP-competitive inhibitor of JNK isoforms.[6][7] By binding to the active site of the kinase, it prevents the phosphorylation of JNK substrates like c-Jun.[8] Measuring the phosphorylation status of c-Jun is therefore a direct and reliable method to assess the cellular efficacy and mechanism of action of this compound. These application notes provide detailed protocols for quantifying the inhibition of c-Jun phosphorylation using Western Blotting and ELISA.
JNK/c-Jun Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical JNK signaling cascade and the point of intervention for this compound. Environmental stresses activate upstream kinases (MAPKKs like MKK4/7), which in turn phosphorylate and activate JNK. Active JNK then translocates to the nucleus to phosphorylate c-Jun, thereby modulating gene expression. This compound directly inhibits JNK activity, blocking this phosphorylation event.
Quantitative Data Summary
This compound is a selective inhibitor of the three main JNK isoforms. Its inhibitory potency is typically measured by its half-maximal inhibitory concentration (IC₅₀).
| Parameter | hJNK1 | hJNK2 | hJNK3 | Reference |
| IC₅₀ | 150 nM | 220 nM | 70 nM | [6][9] |
Table 1: In vitro inhibitory concentrations (IC₅₀) of this compound against human JNK isoforms.
The following tables represent example data that can be obtained using the protocols described below.
| Treatment Group | Phospho-c-Jun (Ser63) Intensity | Total c-Jun Intensity | Normalized p-c-Jun / Total c-Jun Ratio |
| Vehicle Control | 15,200 | 850,000 | 0.018 |
| Stimulant (e.g., Anisomycin) | 195,500 | 865,000 | 0.226 |
| Stimulant + 0.1 µM this compound | 98,100 | 855,000 | 0.115 |
| Stimulant + 1.0 µM this compound | 25,600 | 860,000 | 0.030 |
Table 2: Example quantitative data from Western Blot densitometry analysis.
| Treatment Group | OD 450nm (Phospho-c-Jun) | OD 450nm (Total c-Jun) | Normalized Ratio (p-c-Jun / Total c-Jun) |
| Vehicle Control | 0.085 | 1.250 | 0.068 |
| Stimulant (e.g., UV) | 1.150 | 1.280 | 0.898 |
| Stimulant + 0.1 µM this compound | 0.560 | 1.265 | 0.443 |
| Stimulant + 1.0 µM this compound | 0.145 | 1.270 | 0.114 |
Table 3: Example quantitative data from a cell-based ELISA.
Experimental Protocols
Two common methods for measuring c-Jun phosphorylation are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Western Blot Analysis of c-Jun Phosphorylation
This method provides semi-quantitative data and allows for the visualization of protein bands, confirming molecular weight.
-
Cell Culture and Treatment:
-
Plate cells (e.g., NIH/3T3 or HeLa) and grow to 70-80% confluency.
-
Serum-starve cells for 4-16 hours if necessary to reduce basal JNK activity.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 0.1 µM - 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the JNK pathway. A common method is treating with Anisomycin (e.g., 10 µg/mL) for 30 minutes.
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[10]
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73), diluted in 5% BSA/TBST.
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-c-Jun to total c-Jun for each sample.
-
Protocol 2: Cell-Based ELISA for c-Jun Phosphorylation
This method is a high-throughput, quantitative alternative to Western Blotting, ideal for screening multiple compounds or concentrations.
This protocol is based on a typical indirect cell-based ELISA format.[12][13]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well microplate at a density of 10,000-30,000 cells per well and incubate overnight.
-
Conduct treatments with this compound and a stimulant as described in the Western Blot protocol (Section 4.1.2, Step 1).
-
-
Cell Fixation and Permeabilization:
-
Remove media and fix cells by adding 100 µL of 4% formaldehyde in PBS to each well for 20 minutes at room temperature.[12]
-
Wash wells twice with PBS.
-
Permeabilize cells by adding 100 µL of 0.1% Triton X-100 in PBS for 10-15 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash wells twice with PBS.
-
Block non-specific binding by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[12]
-
Wash wells, then add 50 µL of diluted primary antibody (anti-phospho-c-Jun or anti-total c-Jun for normalization wells) and incubate overnight at 4°C.
-
-
Detection:
-
Wash wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[14]
-
Wash wells four times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes, or until sufficient color develops.[13]
-
Stop the reaction by adding 50-100 µL of stop solution (e.g., 1 M H₂SO₄).[12]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract background absorbance (wells with no primary antibody).
-
Normalize the phospho-c-Jun signal by dividing the absorbance values from phospho-c-Jun wells by the values from the total c-Jun wells for each condition.
-
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. assaygenie.com [assaygenie.com]
- 13. PathScan® Phospho-c-Jun (Ser63) Sandwich ELISA Kit II | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for AS601245 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK), with demonstrated neuroprotective and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in preclinical research models, focusing on its use in studies of cerebral ischemia and inflammation. This compound inhibits the phosphorylation of JNK substrates, such as c-Jun, thereby blocking downstream signaling pathways implicated in apoptosis and inflammatory responses.[3][4]
Mechanism of Action
This compound is an ATP-competitive inhibitor of JNK1, JNK2, and JNK3 isoforms.[2] By binding to the ATP-binding pocket of JNK, it prevents the phosphorylation of downstream substrates, most notably the transcription factor c-Jun.[3][4] The activation of the JNK signaling pathway is associated with cellular stress responses, and its inhibition by this compound has been shown to reduce apoptosis and inflammation in various disease models.[1][3]
Signaling Pathway
Caption: JNK Signaling Pathway Inhibition by this compound.
Quantitative Data
In Vitro Efficacy: JNK Inhibition
| JNK Isoform | IC₅₀ (nM) |
| hJNK1 | 150[2][5][6] |
| hJNK2 | 220[2][5][6] |
| hJNK3 | 70[2][5][6] |
In Vivo Efficacy: Neuroprotection in a Gerbil Model of Global Cerebral Ischemia
| Dose (mg/kg, i.p.) | Reduction in Hippocampal Damage (%) |
| 40 | 24 ± 9 |
| 60 | 40 ± 15 |
| 80 | 55 ± 11 |
Data presented as mean ± SEM.[4]
Pharmacokinetics and Toxicology
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Vehicle Formulations:
Two common vehicle formulations are described below. The choice of vehicle may depend on the required concentration and experimental model.
Formulation 1: Saline (for lower concentrations)
For studies where this compound is soluble in saline at the desired concentration, this is the simplest vehicle.
-
Weigh the required amount of this compound powder.
-
Dissolve directly in sterile saline to the final desired concentration.
-
Vortex thoroughly until fully dissolved. Gentle warming may aid dissolution.
Formulation 2: DMSO/PEG300/Tween-80/Saline (for higher concentrations)
This formulation is suitable for achieving higher concentrations of this compound in solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final injection solution, follow these steps sequentially:
-
Add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix thoroughly.
-
Add 45% of the final volume of sterile saline to reach the final volume.
-
-
Vortex the final solution until it is clear. Sonication can be used to aid dissolution if precipitation occurs.
-
It is recommended to prepare this formulation fresh on the day of use.
Intraperitoneal Injection Protocol in Mice
This protocol provides a general guideline for i.p. injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail). Ensure the animal is held firmly but without restricting its breathing.
-
-
Injection Site Identification:
-
Position the mouse on its back with the head slightly tilted down.
-
The injection site is in the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum (more prominent on the right side) or the bladder.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle with the bevel facing up. The depth of insertion should be just enough to penetrate the peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, discomfort, or adverse reactions.
-
Experimental Workflow for Efficacy Study in a Model of Cerebral Ischemia
References
- 1. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of c-Jun N-terminal kinase decreases cardiomyocyte apoptosis and infarct size after myocardial ischemia and reperfusion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing AS601245 Concentration for Cell Viability
Welcome to the technical support center for AS601245. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound, a selective c-Jun N-terminal kinase (JNK) inhibitor, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise when working with this compound.
Q1: My this compound is not dissolving properly. What should I do?
This compound is soluble in DMSO.[1] For in vitro experiments, preparing a stock solution in DMSO is recommended. If you observe precipitation, gentle warming and/or sonication can aid in dissolution. It is advisable to prepare fresh solutions and use them promptly.[2]
Q2: I am observing unexpected or inconsistent effects on cell viability. What could be the cause?
Several factors could contribute to inconsistent results:
-
Compound Stability: The stability of this compound in your specific cell culture medium and experimental conditions should be considered. Prolonged incubation times may lead to degradation of the compound.[3][4][5] It is recommended to minimize the time the compound is in the culture medium before analysis.
-
Off-Target Effects: While this compound is a selective JNK inhibitor, off-target effects can occur, especially at higher concentrations.[6][7] These off-target effects can influence other signaling pathways and lead to unexpected cellular responses.[6][8] It is crucial to perform dose-response experiments to identify the optimal concentration that inhibits JNK without significant off-target activity.
-
Cell Line Specificity: The optimal concentration of this compound can vary significantly between different cell lines due to variations in their signaling pathways and metabolic activities. A concentration that is effective in one cell line may be toxic or ineffective in another.
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a level that does not affect the viability of your specific cell line. A DMSO control group is essential.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The best approach is to perform a dose-response experiment. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and assess cell viability using a reliable method like the MTT assay. The goal is to identify the concentration range that effectively inhibits the JNK pathway while maintaining high cell viability.
Q4: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[2][9] JNKs are a family of serine/threonine protein kinases that are activated in response to various cellular stresses, such as inflammatory cytokines, UV radiation, and oxidative stress.[1][10][11][12] By inhibiting JNK, this compound can modulate downstream cellular processes including apoptosis, inflammation, and cell proliferation.[7][11]
Data Presentation: this compound Cytotoxicity
The following table summarizes the known IC50 values of this compound for the different JNK isoforms and provides an example of its effect on specific cell lines. It is important to note that the optimal concentration for your specific cell line should be determined empirically.
| Target/Cell Line | IC50 Value | Notes |
| hJNK1 | 150 nM | IC50 value for the human JNK1 isoform.[2][9] |
| hJNK2 | 220 nM | IC50 value for the human JNK2 isoform.[2][9] |
| hJNK3 | 70 nM | IC50 value for the human JNK3 isoform.[2][9] |
| CaCo-2 | IC20: 0.1 µM | Concentration that inhibits cell proliferation by 20% in human colorectal adenocarcinoma cells.[13] |
| HepG2 | Not specified | This compound was tested on this human liver cancer cell line, but a specific IC50 for cytotoxicity was not provided in the cited study.[13] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a range of this compound concentrations. Remember to include a vehicle control (DMSO only) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection using Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate the JNK signaling pathway and a general workflow for troubleshooting unexpected cell viability results.
Caption: A simplified diagram of the JNK signaling cascade.
Caption: A workflow for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity [mdpi.com]
- 5. nucleusbiologics.com [nucleusbiologics.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. paulogentil.com [paulogentil.com]
- 13. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
AS601245 Technical Support Center: Ensuring Stability and Efficacy in Your Research
Welcome to the technical support center for AS601245, a potent and selective JNK inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in culture media and to offer troubleshooting advice for its effective use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in DMSO.[1][2][3] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.[1] For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year).[1][2]
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The optimal working concentration of this compound is cell-line dependent and should be determined empirically. However, published studies have used concentrations in the range of 0.1 µM to 10 µM in cell lines such as CaCo-2.[4] It is advisable to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: While specific data on the half-life and degradation of this compound in various culture media is not extensively published, it is a critical factor to consider for reproducible experimental outcomes. The stability of small molecules in culture media can be influenced by factors such as pH, temperature, serum components, and light exposure. We recommend that researchers validate the stability of this compound under their specific experimental conditions. A protocol to assess stability is provided in the "Experimental Protocols" section.
Q4: Can I use this compound in animal studies?
A4: Yes, this compound has been used in in vivo studies and has been shown to be orally active.[1][2] Formulations for in vivo administration have been described, often involving co-solvents to improve solubility.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory effect. | Degradation of this compound in culture medium. | 1. Prepare fresh working solutions from a frozen stock for each experiment.2. Minimize the exposure of media containing this compound to light and elevated temperatures.3. Consider replenishing the media with fresh inhibitor for long-term experiments (e.g., > 24 hours).4. Perform a stability assessment of this compound in your specific culture medium (see Experimental Protocols). |
| Precipitation of this compound in culture medium. | 1. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility.2. Visually inspect the medium for any precipitate after adding the inhibitor.3. Prepare an intermediate dilution of the stock solution in serum-free media before adding to the final culture volume. | |
| Cell line is resistant to JNK inhibition. | 1. Confirm JNK pathway activation in your cell model using a positive control (e.g., anisomycin, UV radiation).2. Verify the expression of JNK isoforms (JNK1, JNK2, JNK3) in your cell line.3. Consider potential resistance mechanisms, such as upregulation of compensatory signaling pathways. | |
| Observed cytotoxicity at expected inhibitory concentrations. | Off-target effects or solvent toxicity. | 1. Perform a dose-response curve to determine the therapeutic window for your cell line.2. Include a vehicle control (DMSO alone) at the same final concentration used for this compound treatment.3. Ensure the final DMSO concentration is not toxic to your cells. |
| Variability between experiments. | Inconsistent inhibitor concentration due to adsorption to plastics. | 1. Use low-protein-binding plastics for preparing and storing solutions of this compound.2. Prepare working solutions immediately before use. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO (up to 74 mg/mL or 198.68 mM) | [1] |
| Insoluble in water and ethanol | [1] | |
| Stock Solution Storage | -20°C for up to 1 month | [1] |
| -80°C for up to 1 year | [1][2] | |
| Powder Storage | -20°C for up to 3 years | [1] |
Table 2: Reported IC50 Values for this compound
| Target | IC50 (nM) | Reference |
| hJNK1 | 150 | [3] |
| hJNK2 | 220 | [3] |
| hJNK3 | 70 | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your cell culture medium of interest (with and without serum)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
0.22 µm syringe filters
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike this compound into your cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare two sets: one with serum and one without.
-
Timepoint 0: Immediately after spiking, take an aliquot (e.g., 100 µL) of the medium containing this compound. This will serve as your reference (T=0).
-
Incubate the remaining medium under your standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
Process samples:
-
For each time point, transfer the aliquot to a low-protein-binding microcentrifuge tube.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter if necessary.
-
-
Analyze samples by HPLC or LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life (t1/2) of this compound in your culture medium by plotting the natural logarithm of the remaining concentration against time. The slope of the linear regression will be the degradation rate constant (k), and t1/2 = 0.693/k.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
AS601245 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for AS601245. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experimentation with this selective JNK inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing high variability or a complete lack of effect in my cell-based assays. What are the potential causes and solutions?
A1: Inconsistent results in cell-based assays with this compound can stem from several factors, ranging from compound preparation to inherent biological variances.
-
Problem: Compound Precipitation. this compound has limited aqueous solubility. If the compound precipitates in your culture medium, its effective concentration will be significantly reduced and variable.
-
Solution: Ensure complete dissolution in your stock solution (e.g., DMSO) before further dilution. When preparing working solutions, avoid using aqueous buffers directly. Instead, dilute the stock solution in a small volume of a suitable vehicle before adding it to the final culture medium. For in vivo preparations, specific formulations with excipients like PEG300 and Tween-80 are recommended.[1][2] If you observe any precipitation or phase separation, gentle heating and/or sonication can aid dissolution.[1] It is also recommended to prepare fresh working solutions for each experiment.[1]
-
-
Problem: Suboptimal Cell Culture Conditions. The metabolic state of your cells can influence their response to JNK inhibition. Factors like cell density, passage number, and media composition can lead to variability.
-
Problem: Cell Line-Specific Responses. The role of JNK signaling can differ between cell types. For instance, in some contexts, JNK1 promotes cell proliferation while JNK2 may inhibit it.[6][7]
-
Solution: Thoroughly characterize the JNK pathway in your specific cell model. The effect of this compound may also be dependent on the concentration of other treatments used in combination.[8]
-
Q2: My Western blot results for phospho-c-Jun (a downstream target of JNK) are inconsistent after this compound treatment. How can I troubleshoot this?
A2: Inconsistent Western blot data is a common issue. Here’s a systematic approach to troubleshooting when assessing JNK inhibition.
-
Problem: Ineffective JNK Inhibition. This could be due to the reasons mentioned in Q1 (e.g., compound precipitation).
-
Solution: First, confirm that this compound is active and soluble. Prepare fresh dilutions for each experiment.
-
-
Problem: Issues with Sample Preparation and Protein Extraction. Protein degradation or loss of phosphorylation during sample handling can lead to weak or absent signals.
-
Problem: Suboptimal Western Blotting Protocol. Various steps in the Western blotting workflow can introduce variability.
-
Solution: Optimize your protocol by:
-
Ensuring you are loading an adequate amount of protein (20-30 µg of whole-cell lysate is a good starting point).[10]
-
Verifying efficient protein transfer from the gel to the membrane. A Ponceau S stain can be used for this purpose.[11]
-
Optimizing your primary and secondary antibody concentrations and incubation times.[12][13]
-
Using a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to minimize background.[10]
-
-
Q3: I am seeing unexpected or off-target effects in my experiments. Is this compound not as selective as claimed?
A3: this compound is a selective JNK inhibitor, but like most kinase inhibitors, it is not entirely specific.
-
Understanding Selectivity: this compound shows 10- to 20-fold selectivity for JNK over c-src and CDK2, and more than 50- to 100-fold selectivity over a range of other kinases.[1][14] However, at higher concentrations, off-target effects can become more pronounced.
-
Solution: Use the lowest effective concentration of this compound in your experiments, as determined by a dose-response curve. Include appropriate controls, such as using a structurally different JNK inhibitor or molecular approaches like siRNA to confirm that the observed phenotype is due to JNK inhibition.[6]
-
Q4: My in vivo results are not reproducible. What factors should I consider?
A4: In vivo experiments have additional layers of complexity that can contribute to variability.
-
Problem: Poor Bioavailability/Compound Instability. The formulation and administration route can significantly impact the exposure of the target tissue to this compound.
-
Solution: Use a validated formulation for your chosen administration route. Several protocols for oral and intraperitoneal administration exist, often involving vehicles like methyl cellulose, Tween-80, PEG300, or corn oil to ensure solubility and stability.[1][2] It is often recommended that in vivo working solutions be prepared fresh daily.[1]
-
-
Problem: Animal-to-Animal Variability. Physiological differences between individual animals can lead to varied responses.
-
Solution: Ensure consistency in animal strain, age, and sex. Use a sufficient number of animals per group to achieve statistical power.
-
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| hJNK1 | 150 |
| hJNK2 | 220 |
| hJNK3 | 70 |
Data sourced from multiple suppliers and publications.[1][6][14]
Table 2: Selectivity Profile of this compound
| Kinase | Selectivity (Fold higher IC50 than JNK) |
| c-src | 10-20x |
| CDK2 | 10-20x |
| c-Raf | 10-20x |
| Other Ser/Thr and Tyr kinases | >50-100x |
Data sourced from MedchemExpress.[1][14]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[14]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to one year or -80°C for up to two years.[1]
-
-
Working Solution:
-
Prepare fresh working solutions for each experiment.
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the final desired concentration directly in your cell culture medium. Ensure rapid and thorough mixing to prevent precipitation.
-
Protocol 2: Western Blot for Assessing JNK Inhibition
-
Cell Lysis:
-
After treating cells with this compound and a JNK activator (e.g., anisomycin, UV), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples and add Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against phospho-c-Jun (a direct downstream target of JNK) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe for total c-Jun or a loading control like GAPDH or β-actin.
-
Visualizations
Caption: this compound inhibits the JNK signaling cascade.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biocompare.com [biocompare.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
how to store AS601245 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of AS601245 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is soluble in DMSO up to at least 74 mg/mL.[1] For in vivo experiments, further dilutions are often made in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1][5]
Q2: At what temperature should I store the solid this compound compound?
A2: The solid (powder) form of this compound should be stored at -20°C for up to 3 years.[1] It is also recommended to store it under desiccating conditions.[2]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Once dissolved, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1][5] Specific recommendations vary slightly by supplier, but generally, storage at -80°C is preferred for long-term stability.
Q4: How long can I store the stock solutions?
A4: The stability of the stock solution depends on the storage temperature. The following table summarizes the recommended storage durations.
Q5: I noticed precipitation in my stock solution after thawing. What should I do?
A5: If precipitation occurs, you can gently warm the solution and use sonication to aid in redissolving the compound.[5] To prevent this, ensure you are using fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1]
Q6: Can I store my diluted working solutions?
A6: It is highly recommended to prepare working solutions for your experiments fresh on the same day of use.[5][6] Long-term storage of diluted aqueous solutions is generally not advised.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound won't dissolve | Inadequate solvent volume or solvent quality. | Use fresh, anhydrous DMSO.[1] Increase the solvent volume to ensure the concentration is within the solubility limits. Gentle warming and sonication can also help.[5] |
| Precipitation upon dilution in aqueous buffer | The compound has limited aqueous solubility. | Decrease the final concentration in the aqueous buffer. Ensure the concentration of the organic solvent from the stock solution is kept to a minimum (e.g., <0.1% DMSO) and run a solvent control.[7] |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][5] Ensure the storage temperature is maintained consistently. Prepare fresh working solutions for each experiment.[5] |
Data Summary
This compound Stock Solution Storage Recommendations
| Storage Temperature | Solvent | Duration | Source |
| -80°C | DMSO | Up to 2 years | [5] |
| -80°C | Solvent | Up to 1 year | [1] |
| -20°C | DMSO | Up to 1 year | [5] |
| -20°C | Solvent | Up to 1 month | [1][6][8] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Preparation : Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[6]
-
Calculation : this compound has a molecular weight of 372.45 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.7245 mg of this compound in 1 mL of DMSO.
-
Dissolution : Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the solid this compound.
-
Mixing : Vortex or sonicate the solution until the compound is completely dissolved. If necessary, gentle warming can be applied.[5]
-
Aliquoting and Storage : Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.
Visualizations
This compound Mechanism of Action: JNK Signaling Pathway Inhibition
Caption: this compound inhibits the JNK signaling pathway.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
preventing AS601245 precipitation in buffers
This technical support center provides guidance on the use of AS601245, a potent and selective c-Jun NH2-terminal kinase (JNK) inhibitor. Here you will find troubleshooting advice and frequently asked questions to help you prevent precipitation and ensure the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an orally active, selective, and ATP-competitive inhibitor of c-Jun NH2-terminal protein kinase (JNK).[1][2] It shows inhibitory activity against all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] Due to its role in inhibiting the JNK signaling pathway, which is involved in inflammation, apoptosis, and cell stress responses, this compound is utilized in research related to neuroprotection, cancer, and inflammatory diseases.[1][3]
Q2: What are the general solubility properties of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1] This high hydrophobicity is a key factor to consider when preparing solutions for in vitro and in vivo experiments to avoid precipitation.
Q3: What is the recommended method for storing this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing this compound Precipitation
Q4: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS, Tris-HCl). Why did this happen and how can I prevent it?
A4: This is a common issue known as solvent-shifting precipitation. It occurs because this compound is highly soluble in the organic solvent DMSO but poorly soluble in aqueous solutions. When the DMSO stock is added to the buffer, the abrupt change in solvent polarity causes the compound to fall out of solution.
To prevent this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your working solution, with 0.1% being ideal for many cell-based assays to avoid solvent-induced toxicity.
-
Use a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try adding the buffer to the DMSO stock drop-by-drop while vortexing. This gradual change in solvent composition can help keep the compound in solution.
-
Consider co-solvents for in vivo studies: For in vivo experiments, formulations including co-solvents like PEG300 and surfactants like Tween-80 are often necessary to maintain solubility.[1]
Q5: My this compound solution appears cloudy or has visible particles after preparation. What should I do?
A5: Cloudiness or visible particles are signs of precipitation. If this occurs, you can try the following:
-
Gentle warming: Warm the solution in a water bath at 37°C for a short period.
-
Sonication: Use a bath sonicator to help break up aggregates and re-dissolve the precipitate.[1]
If precipitation persists, the concentration of this compound in your chosen buffer system is likely too high. You may need to lower the final concentration or adjust the composition of your buffer.
Q6: Does the pH of my buffer affect the solubility of this compound?
Q7: Can high salt concentrations in my buffer contribute to the precipitation of this compound?
A7: High salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a nonpolar compound in an aqueous solution is decreased. While specific data on the effect of salts on this compound solubility is limited, if you are using a buffer with a high salt concentration and observing precipitation, you could try reducing the salt concentration if your experimental design allows.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 74 mg/mL (~198 mM) | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (~2.68 mM) | A clear solution suitable for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (~2.68 mM) | A clear solution suitable for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 372.45 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.72 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (37°C) or brief sonication can be used to aid dissolution.[1]
-
Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer (for in vitro assays)
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Buffer: Warm your desired aqueous buffer (e.g., cell culture medium, PBS) to 37°C.
-
Dilution: To minimize precipitation, add the warm buffer to the DMSO stock solution dropwise while continuously vortexing. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
Final Mix: Gently vortex the final working solution to ensure homogeneity.
-
Use Immediately: It is recommended to prepare fresh working solutions and use them promptly.[1]
Visualizations
Caption: this compound inhibits the JNK signaling pathway.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: AS601245 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AS601245 in Western Blotting experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Western Blotting experiments involving the JNK inhibitor this compound.
Question: I am not seeing a decrease in the phosphorylation of my target protein after treating with this compound. What could be the reason?
Answer: Several factors could contribute to this observation. Please consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time: Ensure you are using the optimal concentration and incubation time of this compound for your specific cell line and experimental conditions. We recommend performing a dose-response and time-course experiment to determine the optimal parameters.
-
Cell Viability: High concentrations of this compound may induce cytotoxicity. Assess cell viability after treatment to ensure the observed effects are not due to cell death.
-
Inhibitor Activity: Confirm the activity of your this compound stock. If possible, test it in a well-established assay.
-
Antibody Specificity: Verify that your primary antibody specifically recognizes the phosphorylated form of your target protein.[1][2] Use appropriate positive and negative controls to validate antibody performance.[2]
-
Western Blot Protocol: Review your Western Blot protocol for any potential issues in sample preparation, protein transfer, or antibody incubation steps.[3]
Question: I am observing high background on my Western Blot, making it difficult to interpret the results.
Answer: High background can obscure your target bands and is a common issue in Western Blotting.[1] Here are some potential causes and solutions:
-
Blocking: Inadequate blocking is a frequent cause of high background.[4]
-
Try increasing the blocking time or using a different blocking agent (e.g., switching from non-fat dry milk to BSA).[2]
-
Ensure the blocking buffer is fresh and completely covers the membrane.
-
-
Antibody Concentrations: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[1][4] Titrate your antibodies to determine the optimal dilution.[2]
-
Washing Steps: Insufficient washing can result in high background. Increase the number and duration of your wash steps.[4][5] Ensure you are using a wash buffer with a detergent like Tween 20.[4]
-
Membrane Handling: Avoid touching the membrane with your bare hands, as this can lead to background noise.[5] Also, ensure the membrane does not dry out during any step of the process.[4][5]
Question: I am seeing non-specific bands on my Western Blot. How can I resolve this?
Answer: Non-specific bands can arise from several sources.[1] Consider the following to improve the specificity of your blot:
-
Primary Antibody Specificity: Your primary antibody may be cross-reacting with other proteins.[1]
-
Ensure you are using a highly specific antibody.[1]
-
Perform a BLAST search to check for potential cross-reactivity of your antibody's immunogen sequence.
-
-
Antibody Dilution: Optimize the dilution of your primary antibody. A higher dilution can sometimes reduce non-specific binding.
-
Sample Preparation: Protein degradation can lead to the appearance of unexpected bands.[3] Always use fresh samples and add protease inhibitors to your lysis buffer.[6]
-
Stringency of Washing: Increase the stringency of your wash buffer, for example, by slightly increasing the salt or detergent concentration.[1]
Question: The signal for my protein of interest is very weak or absent.
Answer: A weak or non-existent signal can be frustrating.[1] Here are some troubleshooting tips:
-
Protein Loading: Ensure you are loading a sufficient amount of protein on the gel.[4] We recommend loading 20-30 µg of total protein from cell lysates.
-
Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use Ponceau S staining to visualize total protein on the membrane after transfer.[5] For large proteins, consider optimizing the transfer time and buffer composition.[7]
-
Antibody Incubation:
-
Increase the concentration of your primary antibody or extend the incubation time (e.g., overnight at 4°C).[4]
-
Ensure your primary and secondary antibodies are compatible.
-
-
Detection Reagents: Check the expiration date and proper storage of your detection reagents, such as ECL substrates.[7]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source |
| This compound IC50 | hJNK1: 150 nM, hJNK2: 220 nM, hJNK3: 70 nM | [8][9][10] |
| Cell Lysate Protein Loading | 20 - 30 µg per lane | |
| Primary Antibody Dilution | Varies by antibody; follow manufacturer's recommendation. Titrate for optimal results. | [2] |
| Secondary Antibody Dilution | Varies by antibody; follow manufacturer's recommendation. | [11] |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of this compound-Treated Cells
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA assay).[12]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[11]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Detection:
Visualizations
Caption: this compound inhibits JNK phosphorylation of c-Jun.
Caption: A logical workflow for troubleshooting Western Blot results.
References
- 1. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. bosterbio.com [bosterbio.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. origene.com [origene.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
AS601245 toxicity in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the JNK inhibitor AS601245 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] It specifically targets JNK1, JNK2, and JNK3 isoforms, thereby preventing the phosphorylation of their downstream substrates, such as c-Jun.[4] By binding to the ATP-binding pocket of the kinases, it blocks their activity.[3]
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for JNK isoforms over other kinases. It has been reported to have 10- to 20-fold selectivity over c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity over a range of other serine/threonine and tyrosine protein kinases.[1][5]
Q3: What are the recommended working concentrations for this compound in cell culture?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on its IC50 values, a starting point for most cell culture experiments is in the range of 0.1 to 10 µM. For example, in CaCo-2 colon cancer cells, a concentration of 0.1 µM was used to achieve a 20% inhibition of cell proliferation (IC20) after 48 hours without causing acute toxicity.[6]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][2] When preparing working solutions, dilute the stock solution in fresh culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
Q1: I am observing decreased cell viability and proliferation in my long-term culture with this compound, even at concentrations that are not acutely toxic. What could be the cause?
Possible Causes:
-
Cumulative Cytotoxicity: Even at low concentrations, prolonged exposure to a kinase inhibitor can lead to off-target effects or interfere with essential cellular processes, resulting in cumulative toxicity.
-
Inhibition of Basal JNK Activity: Long-term inhibition of basal JNK signaling, which can be involved in cell survival and proliferation in some cell types, may lead to a gradual decline in cell health.
-
Metabolite Toxicity: The metabolic byproducts of this compound over a long incubation period might be toxic to the cells.
-
Solvent Toxicity: If the final concentration of DMSO in the culture medium is too high, it can cause toxicity over time.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: To determine the optimal non-toxic concentration for your specific cell line and experiment duration, perform a detailed viability assay (e.g., MTT or resazurin) with a range of this compound concentrations over an extended period.
-
Reduce the Concentration: Try using the lowest effective concentration of this compound that still provides the desired level of JNK inhibition.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing strategy where the cells are treated with this compound for a specific period, followed by a washout period with fresh medium.
-
Control for Solvent Effects: Ensure the final DMSO concentration in your experimental and control wells is identical and as low as possible (ideally ≤ 0.1%).
-
Monitor JNK Inhibition: Use Western blotting to confirm that the chosen concentration is effectively inhibiting JNK signaling (i.e., reduced phospho-c-Jun levels) without causing excessive cell death.
Q2: My cells are showing morphological changes, such as rounding up or detaching, after prolonged treatment with this compound.
Possible Causes:
-
Cytoskeletal Alterations: JNK signaling can be involved in maintaining cytoskeletal integrity. Inhibition of JNK may lead to changes in cell adhesion and morphology.
-
Induction of Apoptosis or Senescence: Long-term stress from the inhibitor can trigger programmed cell death or a senescent state, both of which are often associated with morphological changes.
-
Sub-optimal Culture Conditions: The stress of long-term inhibitor treatment can make cells more sensitive to other culture stressors like pH shifts or nutrient depletion.[7][8]
Troubleshooting Steps:
-
Adhesion Molecule Expression: If using adherent cells, check for changes in the expression of adhesion molecules (e.g., integrins, cadherins) via flow cytometry or Western blotting.
-
Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the morphological changes are due to an increase in apoptosis.
-
Senescence Staining: Use a senescence-associated β-galactosidase staining kit to check for signs of cellular senescence.
-
Optimize Culture Conditions: Ensure your cell culture conditions are optimal. This includes regular media changes, maintaining proper pH and humidity, and ensuring the cells are not over-confluent.[8]
Q3: I am not observing the expected downstream effects of JNK inhibition in my long-term experiment, even though I see reduced phospho-c-Jun levels initially.
Possible Causes:
-
Cellular Adaptation: Cells can develop compensatory mechanisms to overcome the long-term inhibition of a specific signaling pathway. This could involve the activation of alternative pathways.
-
Degradation of the Inhibitor: this compound may not be stable in culture medium for extended periods, leading to a loss of inhibitory activity over time.
-
Off-Target Effects: Kinase inhibitors can have off-target effects that might counteract the intended outcome of JNK inhibition.[9][10]
Troubleshooting Steps:
-
Regular Media Changes: Replenish the culture medium with fresh this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent inhibitory concentration.
-
Analyze Alternative Pathways: Investigate other related signaling pathways (e.g., other MAPK pathways like ERK and p38) to see if they are being activated as a compensatory response.
-
Use a Second JNK Inhibitor: To confirm that the observed phenotype is due to JNK inhibition and not an off-target effect of this compound, try to replicate the key findings with a structurally different JNK inhibitor.
-
Gene Knockdown/Knockout: As a more specific approach, use siRNA or CRISPR/Cas9 to knockdown or knockout JNK expression and see if this phenocopies the effects of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (hJNK1) | 150 nM | - | [1][2] |
| IC50 (hJNK2) | 220 nM | - | [1][2] |
| IC50 (hJNK3) | 70 nM | - | [1][2] |
| IC20 (48h) | 0.1 µM | CaCo-2 | [6] |
| No Acute Toxicity | 0.1 µM | HepG2 | [6] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using Resazurin Assay
This protocol outlines a method to assess the long-term effects of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the entire course of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired long-term duration (e.g., 3, 5, or 7 days).
-
Media Changes: Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control.
-
Resazurin Assay: At each time point (e.g., Day 1, 3, 5, 7): a. Add 10 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Western Blot Analysis of JNK Inhibition
This protocol describes how to confirm the inhibition of the JNK pathway by assessing the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cells treated with this compound as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-c-Jun and anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with the anti-c-Jun antibody to determine the total c-Jun levels.
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or the loading control signal.
Visualizations
Caption: this compound inhibits JNK, blocking c-Jun phosphorylation.
Caption: Workflow for assessing long-term toxicity of this compound.
Caption: Troubleshooting decreased cell viability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AS601245 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies using the JNK inhibitor, AS601245.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions to enhance experimental reproducibility.
Q1: I am observing high variability in the therapeutic effect of this compound between my study animals. What are the potential sources of this inconsistency?
A1: High variability in in vivo studies with this compound can stem from several factors. Key areas to investigate include:
-
Drug Formulation and Administration: this compound has poor water solubility, making its formulation critical for consistent bioavailability.[1][2][3][4] Inconsistent preparation of the dosing solution can lead to variable drug exposure. Ensure the formulation is prepared fresh for each experiment and that the compound is fully dissolved or homogeneously suspended.[2] The route of administration (e.g., intraperitoneal vs. oral) and technical proficiency in administering the dose can also significantly impact drug absorption and subsequent efficacy.[2]
-
Animal Model and Physiology: The choice of animal species and strain can influence drug metabolism and response. Furthermore, physiological parameters such as body temperature, blood pressure, and blood glucose must be carefully monitored and maintained, as fluctuations can affect experimental outcomes, particularly in sensitive models like cerebral ischemia.[5]
-
Experimental Procedure: Minor variations in surgical procedures, such as the duration of ischemia in a Middle Cerebral Artery Occlusion (MCAO) model, can lead to significant differences in infarct volume and neurological deficits, confounding the assessment of a neuroprotective agent like this compound.[5][6][7]
Q2: My this compound formulation appears to precipitate out of solution. How can I improve its solubility for in vivo administration?
A2: this compound is practically insoluble in water and ethanol.[1] To achieve a stable solution or suspension for in vivo use, a combination of solvents is typically required. Here are some recommended formulation strategies:
-
DMSO-based Formulations: A common approach involves dissolving this compound in DMSO first, and then further diluting it with other vehicles like PEG300, Tween 80, and saline or corn oil.[1] It is crucial to add the solvents sequentially and ensure complete mixing at each step.[1] Note that DMSO can have its own biological effects, so it's important to include a vehicle-only control group in your experiments.
-
Suspensions: For oral administration, this compound can be prepared as a suspension in vehicles like 0.5% methylcellulose or carboxymethylcellulose sodium (CMC-Na).[8] These suspensions require thorough mixing to ensure dose uniformity.
-
Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. However, it is essential to ensure that the compound remains stable under these conditions.[2]
Q3: I am not observing the expected dose-response relationship with this compound. What should I consider?
A3: A lack of a clear dose-response relationship can be multifactorial. Consider the following:
-
Inadequate Dose Range: The selected dose range may be too narrow or not encompass the therapeutic window for your specific model. It is advisable to perform a pilot study with a wide range of doses to establish the optimal dose range.
-
Pharmacokinetics: The bioavailability and metabolism of this compound can vary between species and even strains of animals. An unexpectedly rapid clearance or poor absorption could lead to suboptimal drug exposure at the target site. If feasible, conducting pharmacokinetic studies to measure plasma and tissue concentrations of this compound can provide valuable insights.[9][10][11]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can exhibit off-target effects that may confound the dose-response relationship.[12][13] this compound has shown selectivity for JNKs over other kinases, but it's crucial to be aware of potential off-target activities, especially at higher doses.[2][14]
Q4: How can I ensure the quality and consistency of the this compound compound I am using?
A4: The purity and stability of your compound are paramount for reproducible results.
-
Certificate of Analysis (CoA): Always obtain a CoA from the supplier to verify the purity of the compound.
-
Storage: this compound powder should be stored at -20°C for long-term stability.[15] Stock solutions in DMSO can be stored at -80°C for up to a year, but it is recommended to prepare fresh working solutions for each experiment to avoid degradation.[1][2]
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| hJNK1 | 150[1][2][14][15] |
| hJNK2 | 220[1][2][14][15] |
| hJNK3 | 70[1][2][14][15] |
Table 2: In Vivo Efficacious Doses of this compound
| Animal Model | Species | Route of Administration | Dose Range | Observed Effect |
| Transient Global Ischemia | Gerbil | Intraperitoneal (i.p.) | 40, 60, 80 mg/kg | Significant protection against delayed loss of hippocampal CA1 neurons.[2][14] |
| LPS-induced TNF-α release | Mouse | Oral (p.o.) | 0.3-10 mg/kg | Potent inhibition of TNF-α release.[2][14] |
Table 3: Recommended In Vivo Formulation Protocols for this compound
| Formulation Component | Protocol 1 (for i.p. injection) | Protocol 2 (for p.o. administration) |
| Solvent 1 | DMSO | DMSO |
| Solvent 2 | PEG300 | Corn Oil |
| Solvent 3 | Tween 80 | - |
| Solvent 4 | Saline | - |
| Example Preparation (for 1 mL) | Add 50 µL of a 37 mg/mL stock in DMSO to 400 µL PEG300, mix. Add 50 µL Tween 80, mix. Add 500 µL saline to a final volume of 1 mL. Use immediately.[1] | Add 50 µL of a 12 mg/mL stock in DMSO to 950 µL of corn oil and mix well. Use immediately.[1] |
Experimental Protocols
Detailed Methodology for Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a commonly used method to induce focal cerebral ischemia and study the effects of neuroprotective agents like this compound.
1. Animal Preparation:
- Anesthetize the rat (e.g., with isoflurane) and maintain body temperature at 37°C using a heating pad.[5][6]
- Place the animal in a supine position and make a midline neck incision.[5][16]
2. Vessel Exposure:
- Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5][6]
- Isolate and ligate the distal end of the ECA.[5]
- Temporarily clamp the CCA and ICA.[5]
3. Occluder Insertion:
- Make a small incision in the ECA stump.[5]
- Insert a silicon-coated nylon monofilament (suture) through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-18 mm for rats weighing 260-280g.[5]
- A successful occlusion is often confirmed by a significant drop ( >70%) in cerebral blood flow, monitored using techniques like Laser Doppler Flowmetry.[5]
4. Reperfusion (for transient MCAO):
- After the desired period of ischemia (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.[16]
5. Post-operative Care:
- Suture the incision and allow the animal to recover from anesthesia.
- Provide post-operative care, including fluid replacement and pain relief as per institutional guidelines.[16]
Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. This compound acts as an ATP-competitive inhibitor of JNK, thereby blocking downstream signaling.
Caption: JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy in an MCAO Model
This workflow outlines the key steps in an in vivo study designed to evaluate the neuroprotective effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. rwdstco.com [rwdstco.com]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 16. rwdstco.com [rwdstco.com]
Validation & Comparative
A Comparative Guide to JNK Inhibitors: AS601245 versus SP600125
For researchers, scientists, and drug development professionals investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the selection of a potent and selective inhibitor is a critical step. This guide provides an objective comparison of two widely used ATP-competitive JNK inhibitors, AS601245 and SP600125, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Data Presentation: A Head-to-Head Look at Potency and Selectivity
The following tables summarize the key quantitative data for this compound and SP600125, focusing on their inhibitory potency against JNK isoforms and their selectivity against other kinases. It is important to note that IC50 values can vary between different experimental setups, and the data presented here is a compilation from various sources.
Table 1: Comparison of in vitro IC50 Values for JNK Isoforms
| Inhibitor | JNK1 (IC50, nM) | JNK2 (IC50, nM) | JNK3 (IC50, nM) |
| This compound | 150[1][2][3] | 220[1][2][3] | 70[1][2][3] |
| SP600125 | 40[2][4] | 40[2][4] | 90[2][4] |
Table 2: Selectivity Profile Against Other Kinases
| Inhibitor | Off-Target Kinases Inhibited | Notes on Selectivity |
| This compound | Exhibits 10- to 20-fold selectivity over c-src, CDK2, and c-Raf.[3] | Demonstrates more than 50- to 100-fold selectivity over a range of other serine/threonine and tyrosine protein kinases.[3] |
| SP600125 | Can inhibit other kinases such as Aurora kinase A, FLT3, and TRKA with IC50 values in the nanomolar range.[5] Also reported to inhibit PI3K, particularly the p110δ isoform. | Shows greater than 300-fold selectivity against related MAP kinases ERK1 and p38.[4] However, some studies suggest it can inhibit other kinases with similar or greater potency than JNK. |
Experimental Protocols: Methodologies for Inhibitor Evaluation
To ensure reproducible and reliable results when comparing JNK inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This protocol outlines a method to determine the inhibitory activity of this compound and SP600125 against JNK isoforms in a cell-free system.
Objective: To measure the IC50 values of JNK inhibitors.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
GST-c-Jun (1-79) substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound and SP600125 stock solutions (in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and SP600125 in kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme, GST-c-Jun substrate, and the diluted inhibitors.
-
Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific JNK isoform.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of c-Jun Phosphorylation
This protocol describes how to assess the ability of the inhibitors to block the phosphorylation of the JNK substrate, c-Jun, in a cellular context.
Objective: To determine the cellular potency of JNK inhibitors by measuring the phosphorylation of c-Jun at Ser63/73.
Materials:
-
Cell line (e.g., HeLa, Jurkat, or a cell line relevant to the research)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation, or TNF-α)
-
This compound and SP600125
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, SP600125, or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes with Anisomycin).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total c-Jun and the loading control to normalize the phospho-c-Jun signal.
-
Quantify the band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation.
Cell Viability (MTT) Assay
This protocol is used to evaluate the cytotoxic effects of the JNK inhibitors on a given cell line.
Objective: To determine the effect of this compound and SP600125 on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound and SP600125
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and SP600125 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the cytotoxic effects.
Mandatory Visualizations
The following diagrams, created using the DOT language, provide visual representations of the JNK signaling pathway, a typical experimental workflow for comparing the inhibitors, and a logical comparison of their key features.
Caption: The JNK signaling pathway is activated by various stimuli, leading to the regulation of gene expression.
References
A Comparative Guide to AS601245 and Other JNK Inhibitors for Researchers
This guide provides a detailed comparison of AS601245 with other prominent c-Jun N-terminal kinase (JNK) inhibitors, including SP600125, TCS JNK 6o, and CC-930. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance data, experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and osmotic shock. The JNK signaling pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and cell proliferation. Consequently, JNK inhibitors are valuable tools for studying these processes and hold therapeutic potential for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
This compound is an ATP-competitive inhibitor of all three JNK isoforms. This guide compares its in vitro efficacy and selectivity with other widely used JNK inhibitors.
Comparative Performance of JNK Inhibitors
The following tables summarize the in vitro inhibitory activities of this compound and other selected JNK inhibitors against the three JNK isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Inhibitory Activity (IC50) of JNK Inhibitors against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 150[1][2][3] | 220[1][2][3] | 70[1][2][3] | Carboni S, et al. (2004) |
| SP600125 | 40 | 40 | 90 | Bennett BL, et al. (2001) |
| TCS JNK 6o | 45[4] | 160[4] | Not Reported | Vendor Data |
| CC-930 | 61[5] | 7[5] | 6[5] | Plantevin-Krenitsky V, et al. (2012) |
Table 2: Selectivity Profile of JNK Inhibitors
| Inhibitor | Selectivity Notes | Reference |
| This compound | Exhibits 10- to 20-fold selectivity over c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity over a range of other Ser/Thr- and Tyr-protein kinases.[3] | Carboni S, et al. (2004) |
| SP600125 | Over 20-fold selective against a range of other kinases. | Bennett BL, et al. (2001) |
| TCS JNK 6o | Over 1000-fold selective for JNK1 and JNK2 over other MAP kinases including ERK2 and p38.[4] | Vendor Data |
| CC-930 | Shows selectivity over ERK1 (IC50 = 480 nM) and p38α (IC50 = 3400 nM). | Plantevin-Krenitsky V, et al. (2012) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: The JNK Signaling Pathway and points of inhibition.
Caption: A generalized workflow for an in vitro JNK inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the original publications and common laboratory practices.
In Vitro JNK Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a standard method for determining the potency of kinase inhibitors and is based on the methods described in the discovery of SP600125.
1. Reagents and Materials:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, and 0.1 mM Na3VO4.
-
Enzyme: Recombinant human JNK1, JNK2, or JNK3.
-
Substrate: GST-c-Jun (1-79) protein.
-
ATP: [γ-33P]ATP and non-radiolabeled ATP.
-
Inhibitor: this compound or other JNK inhibitors dissolved in DMSO.
-
Filter Mats: P81 phosphocellulose filter mats.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation Counter.
2. Procedure:
-
Prepare a reaction mixture containing kinase buffer, the specific JNK enzyme, and the GST-c-Jun substrate.
-
Add the JNK inhibitor at various concentrations (typically a serial dilution). A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP to a final concentration near the Km for ATP for the specific JNK isoform.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter mats.
-
Wash the filter mats extensively with 75 mM phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for JNK Inhibition (Western Blot for Phospho-c-Jun)
This protocol assesses the ability of an inhibitor to block JNK activity within a cellular context.
1. Reagents and Materials:
-
Cell Line: A suitable cell line that shows robust JNK activation upon stimulation (e.g., HeLa, HEK293).
-
Cell Culture Medium and Supplements.
-
JNK Activator: Anisomycin or UV irradiation.
-
JNK Inhibitor: this compound or other inhibitors.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-c-Jun (Ser63) and Rabbit anti-c-Jun.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Western Blotting Equipment and Reagents.
2. Procedure:
-
Seed cells in culture plates and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the JNK inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL anisomycin for 30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total c-Jun to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of c-Jun phosphorylation.
Conclusion
This compound is a potent JNK inhibitor with good selectivity, particularly against JNK3. When compared to other inhibitors, it shows a different isoform preference. For instance, CC-930 is notably more potent against JNK2 and JNK3, while SP600125 exhibits similar potency against JNK1 and JNK2. TCS JNK 6o, on the other hand, displays high selectivity for JNK1 and JNK2 over other MAP kinases. The choice of inhibitor will therefore depend on the specific research question, including the JNK isoform of interest and the required level of selectivity. The experimental protocols provided in this guide offer a starting point for researchers to evaluate these and other JNK inhibitors in their own experimental systems.
References
- 1. Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of carbon tetrachloride hepatotoxicity and lethality in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to JNK Inhibitors: Alternatives to AS601245
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative c-Jun N-terminal kinase (JNK) inhibitors to AS601245. The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, making it a key target in various diseases.[1][2] While this compound is a well-known JNK inhibitor, a range of alternative compounds have been developed with varying potencies, selectivities, and mechanisms of action. This guide aims to provide an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Performance Comparison of JNK Inhibitors
The following tables summarize the in vitro potency and cellular activity of prominent JNK inhibitors compared to this compound.
Table 1: In Vitro Inhibitory Potency (IC50, nM) against JNK Isoforms
| Inhibitor | JNK1 | JNK2 | JNK3 | Mechanism of Action | Key Characteristics |
| This compound | 150[3] | 220[3] | 70[3] | ATP-competitive, Reversible | Cell-permeable, neuroprotective effects reported.[4] |
| SP600125 | 40[5] | 40[5] | 90[5] | ATP-competitive, Reversible | Widely used pan-JNK inhibitor, but known to have off-target effects.[4][5] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Covalent, Irreversible | Highly potent and selective covalent inhibitor.[4] |
| BI-78D3 | 280 (pan-JNK) | 280 (pan-JNK) | 280 (pan-JNK) | Substrate-competitive, Reversible | Inhibits the interaction between JNK and its scaffold protein JIP1.[1] |
| CC-930 (Tanzisertib) | 61 | 7 | 6 | ATP-competitive, Reversible | Orally active with good selectivity over other MAP kinases. |
| CC-401 | 25-50 (pan-JNK) | 25-50 (pan-JNK) | 25-50 (pan-JNK) | ATP-competitive, Reversible | A second-generation ATP-competitive inhibitor.[1] |
Table 2: Cellular Activity and Selectivity Profile
| Inhibitor | Cellular IC50 (c-Jun Phos.) | Selectivity Notes |
| This compound | Micromolar range[4] | Moderate selectivity; inhibits other kinases at higher concentrations.[4] |
| SP600125 | 5-10 µM (Jurkat T cells)[5] | Low specificity; inhibits numerous other kinases.[4][5] |
| JNK-IN-8 | ~30 nM (A375 cells), ~100 nM (HeLa cells)[4] | Highly selective due to covalent targeting of a unique cysteine in JNK.[4] |
| BI-78D3 | 12.4 µM (HeLa cells) | High selectivity over p38α, mTOR, and PI3K.[1] |
| CC-930 (Tanzisertib) | 1 µM (human PBMCs) | High selectivity against a panel of 240 kinases. |
| CC-401 | Not widely reported | At least 40-fold selectivity against other related kinases.[6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the JNK signaling pathway and standardized experimental workflows.
Figure 1. Simplified JNK Signaling Pathway and points of inhibition.
Figure 2. General workflow for an in vitro JNK kinase assay.
Figure 3. Workflow for cellular c-Jun phosphorylation assay.
Experimental Protocols
Standardized In Vitro JNK Kinase Assay
This protocol is designed to measure the direct inhibitory effect of compounds on the enzymatic activity of recombinant JNK.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (1-79) substrate
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP (radiolabeled [γ-32P]ATP or cold ATP depending on the detection method)
-
Test inhibitors dissolved in DMSO
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody: anti-phospho-c-Jun (Ser63)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant JNK enzyme, and GST-c-Jun substrate.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP. For radioactive assays, include [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
For non-radioactive assays, perform a Western blot using an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.
-
For radioactive assays, expose the membrane to a phosphor screen or X-ray film to detect the incorporated radiolabel.
-
Quantify the signal and calculate the IC50 value for the inhibitor.
Standardized Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line (e.g., HeLa, A375, or Jurkat T cells)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV irradiation)
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-c-Jun (Ser63) and anti-total c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding a JNK activator (e.g., Anisomycin for 30 minutes) or exposing the cells to UV irradiation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.
-
Quantify the band intensities using densitometry and calculate the cellular IC50 value.
Conclusion
The selection of a JNK inhibitor is highly dependent on the specific research question and experimental context. While pan-JNK inhibitors like SP600125 are widely used, their lack of specificity is a significant drawback.[4] this compound offers moderate selectivity. For studies requiring high potency and selectivity, covalent inhibitors such as JNK-IN-8 represent a powerful tool.[4] Alternatively, substrate-competitive inhibitors like BI-78D3 provide a different mechanism of action that can be advantageous in certain applications.[1] The data and protocols presented in this guide are intended to assist researchers in making an informed decision when choosing an alternative to this compound for their JNK-related research.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Pathway in CNS Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
A Comparative Guide to the Efficacy of AS601245 and Novel JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the c-Jun N-terminal kinase (JNK) inhibitor AS601245 against more recently developed JNK inhibitors, SP600125 and Bentamapimod (AS602801). The objective is to present a clear overview of their in vitro efficacy based on available experimental data, aiding researchers in the selection of appropriate tools for their studies.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation. Dysregulation of the JNK signaling pathway has been implicated in various diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets. This guide focuses on the comparative efficacy of small molecule inhibitors targeting the three main JNK isoforms: JNK1, JNK2, and JNK3.
In Vitro Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, SP600125, and Bentamapimod against the three human JNK isoforms. It is important to note that these values are compiled from different studies and direct head-to-head comparative experimental data under identical conditions is not currently available.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 150[1] | 220[1] | 70[1] |
| SP600125 | 40[2][3] | 40[2][3] | 90[2][3] |
| Bentamapimod (AS602801) | 80[4] | 90[4] | 230[4] |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the JNK signaling cascade and a general workflow for the evaluation of JNK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of JNK inhibitors.
In Vitro JNK Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JNK isoform by 50%.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
JNK substrate (e.g., GST-c-Jun)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test inhibitors (this compound, SP600125, Bentamapimod) at various concentrations
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme, the inhibitor dilution (or DMSO for control), and the JNK substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based c-Jun Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
A suitable cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
Test inhibitors at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor (or DMSO for control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated c-Jun, normalized to total c-Jun and the loading control.
Conclusion
This guide provides a snapshot of the comparative in vitro efficacy of this compound and the novel JNK inhibitors SP600125 and Bentamapimod. While the provided IC50 values offer a quantitative measure of their potency against different JNK isoforms, the lack of direct comparative studies necessitates careful consideration when selecting an inhibitor for a specific research application. Researchers are encouraged to consult the primary literature and consider factors such as selectivity, cell permeability, and in vivo activity when making their decision. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other JNK inhibitors.
References
A Comparative Analysis of JNK Inhibitors: AS601245 vs. SP600125
This guide provides a detailed dose-response comparison between two widely used c-Jun N-terminal kinase (JNK) inhibitors, AS601245 and SP600125. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.
Mechanism of Action
Both this compound and SP600125 are reversible, ATP-competitive inhibitors of JNK kinases.[1][2][3][4][5] They exert their inhibitory effects by competing with ATP for the binding site on the JNK enzyme, thereby preventing the phosphorylation of its substrates, such as c-Jun.
Dose-Response Comparison
The inhibitory potency of this compound and SP600125 against the three main JNK isoforms (JNK1, JNK2, and JNK3) is typically measured by their half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 150[1][2][6][7] | 220[1][2][6][7] | 70[1][2][6][7] |
| SP600125 | 40[3][8][9][10] | 40[3][8][9][10] | 90[3][8][9][10] |
Summary of Potency:
-
SP600125 demonstrates higher potency for JNK1 and JNK2 compared to this compound.[3][8][9][10]
-
This compound is more potent for JNK3 than SP600125.[1][2][6][7]
Kinase Selectivity
While both compounds are potent JNK inhibitors, their selectivity against other kinases varies.
-
This compound: Exhibits 10- to 20-fold selectivity over kinases like c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity against a broader range of Ser/Thr and Tyr-protein kinases.[1][7]
-
SP600125: Shows approximately 10-fold greater selectivity against MKK4 and over 25-fold greater selectivity against MKK3, MKK6, PKB, and PKCα.[8] Its selectivity against MAP kinases ERK2 and p38 is over 100-fold.[8] However, some studies note that SP600125 can lack specificity and may have off-target effects, including the activation of other signaling pathways independent of JNK inhibition.[5][11][12]
Signaling Pathway Inhibition
The following diagram illustrates the JNK signaling cascade and the point of inhibition for this compound and SP600125.
Caption: JNK signaling pathway and ATP-competitive inhibition.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 values of JNK inhibitors.
1. Reagents and Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Kinase substrate (e.g., GST-c-Jun or ATF2)[4]
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[13]
-
This compound and SP600125 stock solutions (typically in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-substrate antibody)[13][14]
-
Plate reader for luminescence or absorbance
2. Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and SP600125) in the kinase assay buffer. Include a DMSO-only control.
-
Add a fixed concentration of the JNK enzyme to the wells of the plate.
-
Add the diluted inhibitors to the wells containing the enzyme and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The ATP concentration is often set near its Km value for the specific JNK isoform.[4]
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).[15]
-
Terminate the kinase reaction. This can be done by adding a stop solution (e.g., SDS-PAGE loading buffer) or a reagent from the detection kit.[15]
-
Quantify the kinase activity. This is typically done by measuring the amount of ADP produced (luminescence) or by detecting the level of phosphorylated substrate using a specific antibody (e.g., via ELISA or Western blot).[13]
3. Data Analysis:
-
Plot the percentage of JNK activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The IC50 value is determined as the concentration of the inhibitor that results in a 50% reduction of JNK enzyme activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SP600125 | JNK Inhibitor II | JNK inhibitor | TargetMol [targetmol.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
- 14. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
Specificity of AS601245 in Kinase Inhibitor Screens: A Comparative Guide
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the specificity of a compound is paramount. This guide provides a comparative analysis of AS601245, a well-characterized c-Jun N-terminal kinase (JNK) inhibitor, against other commonly used JNK inhibitors. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to offer an objective resource for evaluating the suitability of this compound for specific research applications.
Comparative Kinase Inhibition Profiles
The inhibitory activity of this compound and other JNK inhibitors is summarized below. IC50 values represent the concentration of inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates greater potency.
Table 1: IC50 Values for JNK Inhibitors
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference |
| This compound | 150 | 220 | 70 | [1] |
| SP600125 | 40 | 40 | 90 | [2] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [3][4] |
While IC50 values provide a measure of potency against the intended targets, broad kinase inhibitor screening panels are essential for assessing specificity. The following table presents data from KINOMEscan™, a competition binding assay, showing the percentage of kinase remaining bound to an immobilized ligand in the presence of the inhibitor. A lower percentage indicates stronger binding of the inhibitor to the kinase.
Table 2: KINOMEscan™ Selectivity Data (% of Control at 10 µM)
| Kinase | This compound | SP600125 |
| JNK1 | 8.8 | 0.3 |
| JNK2 | 3.8 | 0.2 |
| JNK3 | 1.7 | 0.2 |
| GSK3B | 1.1 | 1.5 |
| PIM1 | 0.4 | 1 |
| PIM3 | 0.2 | 1.5 |
| DYRK1A | 1.1 | 1 |
| CDK2 | 86 | 2.5 |
| SRC | >100 | 23 |
Data for this compound and SP600125 was sourced from the HMS LINCS Project KINOMEscan dataset.[5] It is important to note that while ATP-competitive inhibitors like this compound are widely used, some studies have highlighted a lack of specificity, with off-target effects on kinases such as PIM1, PIM3, and GSK3.[2][6]
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
KINOMEscan™ Competition Binding Assay Protocol
This protocol outlines the general steps for assessing kinase inhibitor specificity using the KINOMEscan™ platform.[7][8][9][10]
Principle: The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified via qPCR of the DNA tag.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
DNA-tagged kinases.
-
Streptavidin-coated magnetic beads.
-
Immobilized, active-site directed ligand.
-
Assay buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Kinase-Ligand Binding: DNA-tagged kinases are incubated with the immobilized ligand on streptavidin-coated beads.
-
Competition: The test compound is added to the kinase-ligand mixture at a specified concentration (e.g., 10 µM). The mixture is incubated to allow for binding competition to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO vehicle control. Results are typically expressed as "percent of control," where a lower percentage indicates a stronger interaction between the compound and the kinase.
ADP-Glo™ Kinase Activity Assay Protocol
This protocol describes a common method for measuring the enzymatic activity of a kinase and the inhibitory effect of a compound.[11][12][13][14][15]
Principle: The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Materials:
-
Kinase of interest (e.g., JNK1).
-
Kinase substrate (e.g., a specific peptide).
-
ATP.
-
Test compound (e.g., this compound).
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
Multi-well plates (white, opaque).
-
Luminometer.
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate by combining the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor control.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and provides the luciferase and luciferin needed for the luminescent reaction. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor can be calculated by plotting the kinase activity against the inhibitor concentration.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: A typical workflow for kinase inhibitor screening and profiling.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of AS601245: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe handling, storage, and disposal of AS601245, a potent c-Jun N-terminal kinase (JNK) inhibitor. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
This compound is a selective, ATP-competitive inhibitor of JNK isoforms, playing a crucial role in research related to neuroprotection, inflammation, and cancer.[1] Proper management of this compound, from receipt to disposal, is paramount for the safety of laboratory personnel and the integrity of research outcomes.
Operational and Disposal Plans
The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of safety information, the following general procedures should be followed.
Waste Identification and Collection:
-
Solid Waste: Unused or expired this compound powder should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound, including residual amounts in experimental containers and contaminated solvents (such as DMSO), must be collected as hazardous liquid waste. Do not dispose of these solutions down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed waste bag for hazardous materials.
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal contractor.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 372.4 g/mol |
| Formula | C₂₀H₁₆N₆S |
| Purity | >95% |
| IC₅₀ hJNK1 | 150 nM |
| IC₅₀ hJNK2 | 220 nM |
| IC₅₀ hJNK3 | 70 nM |
| Solubility in DMSO | 25 mM |
| Short-term Storage | -20°C |
| Long-term Storage | -20°C (up to 12 months under desiccating conditions) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following is a summary of a key experimental protocol involving this compound, adapted from relevant literature.
In Vitro JNK Inhibition Assay:
This protocol outlines a typical procedure to assess the inhibitory activity of this compound on JNK.
-
Reagents and Preparation:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., GST-c-Jun).
-
This compound stock solution (dissolved in DMSO).
-
Kinase assay buffer.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the JNK enzyme and the substrate peptide in the kinase assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time at a specific temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set duration.
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the phosphorylation of the substrate peptide using an appropriate method, such as autoradiography (if using radiolabeled ATP), ELISA, or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of JNK inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualizing the JNK Signaling Pathway
To provide a clear understanding of the mechanism of action of this compound, the following diagrams illustrate the JNK signaling pathway and the point of inhibition by this compound.
Caption: JNK Signaling Pathway and this compound Inhibition.
This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) for this compound. Always refer to the SDS for the most comprehensive and up-to-date safety and handling information. By adhering to these procedures, researchers can ensure a safe and productive laboratory environment.
References
Essential Safety and Operational Guide for Handling AS601245
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of AS601245, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. The following guidelines are intended to ensure the safe use of this compound in a laboratory setting and to provide clear operational and disposal plans.
Disclaimer
A specific Safety Data Sheet (SDS) for this compound was not located during the information gathering process. Therefore, the following safety recommendations are based on general best practices for handling potent, small-molecule inhibitors with unknown toxicological profiles. It is imperative to handle this compound with caution and to adhere to your institution's specific safety protocols.
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE and handling procedures are recommended:
| PPE Category | Recommendation | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against dermal absorption. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working with larger quantities. | Minimizes inhalation of the compound, especially in powder form. |
General Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure or a fume hood to prevent inhalation of dust.
Operational Plans: Storage and Solution Preparation
Proper storage and preparation of this compound solutions are critical for maintaining the compound's integrity and ensuring experimental accuracy.
| Parameter | Guideline |
| Storage of Solid | Store at -20°C for long-term storage. |
| Storage of Stock Solutions | Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[1] |
| Solubility | Soluble in DMSO.[1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW: 372.45 g/mol ), add 268.5 µL of DMSO.
-
Vortex the solution until the compound is fully dissolved. Gentle warming in a water bath may aid dissolution.
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container. |
| Contaminated Labware | Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous waste. Dispose of contaminated disposable labware as solid hazardous waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as solid hazardous waste. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CaCo-2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (containing the same concentration of DMSO as the highest this compound concentration) to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the control wells.
Cell Adhesion Assay
This protocol measures the ability of cancer cells to adhere to a monolayer of endothelial cells, a key step in metastasis.
Materials:
-
Cancer cell line of interest (e.g., CaCo-2, HT29, SW480)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete cell culture medium for both cell types
-
This compound stock solution (10 mM in DMSO)
-
24-well cell culture plates
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs in a 24-well plate and grow to confluence.
-
Treat the cancer cells with various concentrations of this compound or a vehicle control for 24 hours.
-
Label the treated cancer cells with a fluorescent stain according to the manufacturer's protocol.
-
Wash the HUVEC monolayer with fresh medium.
-
Add the fluorescently labeled cancer cells to the HUVEC monolayer.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence in each well using a fluorescence plate reader.
-
Quantify the percentage of adherent cells relative to the control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the JNK signaling pathway targeted by this compound and a general workflow for its in vitro evaluation.
Caption: JNK Signaling Pathway Inhibition by this compound.
Caption: In Vitro Evaluation Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
